molecular formula C11H13NO2 B2458484 (1-Benzoylazetidin-3-yl)methanol CAS No. 1464848-13-2

(1-Benzoylazetidin-3-yl)methanol

Cat. No.: B2458484
CAS No.: 1464848-13-2
M. Wt: 191.23
InChI Key: ZQNYOORUONHZFO-UHFFFAOYSA-N
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Description

(1-Benzoylazetidin-3-yl)methanol ( 1464848-13-2) is a synthetic azetidine derivative with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. The azetidin-3-ylmethanol scaffold is a key structural motif in the development of novel pharmacologically active compounds. For instance, derivatives of azetidin-3-ylmethanol are being investigated as potent modulators of the CCR6 receptor, a target relevant for inflammatory and immunological disorders . Furthermore, structurally related azetidin-2-one (beta-lactam) compounds have demonstrated significant antiproliferative activity as microtubule-targeting agents in breast cancer and chemoresistant colon cancer cell lines, acting through the inhibition of tubulin polymerization at the colchicine binding site . As such, (1-Benzoylazetidin-3-yl)methanol provides researchers with a versatile core structure for the design and synthesis of new bioactive molecules in drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)azetidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-9-6-12(7-9)11(14)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNYOORUONHZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1-Benzoylazetidin-3-yl)methanol: Structure, Properties, and Synthetic Pathways for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (1-benzoylazetidin-3-yl)methanol, a heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will explore its chemical architecture, physicochemical properties, plausible synthetic routes, and its potential as a valuable building block in medicinal chemistry. This document is designed to be a comprehensive resource, blending established chemical principles with practical insights to facilitate its application in the laboratory.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the landscape of drug discovery.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity impart unique and desirable physicochemical and pharmacokinetic properties to parent molecules.[1] These attributes can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] The incorporation of the azetidine scaffold is a validated strategy in pharmaceutical development, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this moiety.[1]

(1-Benzoylazetidin-3-yl)methanol, with its combination of a strained azetidine ring, a lipophilic benzoyl group, and a reactive hydroxymethyl side chain, represents a versatile building block for the synthesis of novel bioactive compounds. The benzoyl group can modulate the electronic properties of the azetidine nitrogen and provide a handle for further functionalization, while the primary alcohol offers a site for derivatization or conjugation.

Chemical Structure and Properties

The chemical structure of (1-benzoylazetidin-3-yl)methanol consists of a central azetidine ring where the nitrogen atom is acylated with a benzoyl group, and a hydroxymethyl group is attached to the C3 position of the ring.

Molecular Formula: C₁₁H₁₃NO₂[2]

Molecular Weight: 191.23 g/mol [2]

The properties of this molecule are dictated by the interplay of its constituent functional groups. The benzoyl group introduces aromatic character and increases lipophilicity. The azetidine ring, due to its strain, influences the reactivity of the N-acyl bond and can participate in ring-opening reactions under specific conditions.[3][4] The primary alcohol is a versatile functional group that can undergo oxidation, esterification, and etherification, and can act as a hydrogen bond donor.

Predicted Physicochemical Properties:

PropertyPredicted Value
LogP~1.5
pKa (alcohol)~15-16
Boiling Point>300 °C (estimated)
SolubilitySoluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.

Synthesis of (1-Benzoylazetidin-3-yl)methanol: A Proposed Pathway

A key intermediate in this proposed synthesis is 1-benzylazetidine-3-carboxylic acid. A reliable method for its synthesis starts from N-benzyl-3-cyanoazetidine, which is then hydrolyzed to the corresponding methyl ester and subsequently to the free acid.[5]

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-Benzylazetidine-3-carboxylic acid methyl ester

This step involves the methanolysis of N-benzyl-3-cyanoazetidine under acidic conditions.[5]

  • To a multi-necked flask equipped with a stirrer, add N-benzyl-3-cyanoazetidine (1 equivalent) and methanol (3.5 volumes).

  • Carefully add concentrated sulfuric acid (3.5 volumes) dropwise while maintaining the temperature between 50-55 °C.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by GLC until the starting material is consumed (approximately 2 hours).

  • Cool the reaction mixture and pour it into a mixture of water and an organic solvent (e.g., methylene chloride).

  • Neutralize the aqueous layer with a suitable base (e.g., sodium carbonate) and extract the product into the organic layer.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain N-benzylazetidine-3-carboxylic acid methyl ester.[5]

Step 2: Hydrolysis to N-Benzylazetidine-3-carboxylic acid

The methyl ester is then hydrolyzed to the free carboxylic acid using hot water.[5]

  • Heat a mixture of N-benzylazetidine-3-carboxylic acid methyl ester (1 equivalent) and water.

  • Reflux the mixture until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to induce crystallization of the product.

  • Filter the solid, wash with cold water, and dry to yield N-benzylazetidine-3-carboxylic acid.[5]

Step 3: Reduction to (1-Benzylazetidin-3-yl)methanol

The carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6][7][8]

  • In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF in a flask equipped with a dropping funnel and a condenser.

  • Dissolve N-benzylazetidine-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (1-benzylazetidin-3-yl)methanol. The product can be purified by column chromatography if necessary.

Step 4: Deprotection of the Benzyl Group

The N-benzyl group is removed via catalytic hydrogenation.[9]

  • Dissolve (1-benzylazetidin-3-yl)methanol (1 equivalent) in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain azetidin-3-ylmethanol.

Step 5: N-Benzoylation to yield (1-Benzoylazetidin-3-yl)methanol

The final step is the acylation of the azetidine nitrogen with benzoyl chloride under basic conditions (Schotten-Baumann reaction).

  • Dissolve azetidin-3-ylmethanol (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and THF.

  • Add a base, such as triethylamine or aqueous sodium hydroxide (2-3 equivalents).

  • Cool the mixture to 0 °C and add benzoyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield (1-benzoylazetidin-3-yl)methanol.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Methanolysis cluster_2 Step 2: Hydrolysis cluster_3 Step 3: Reduction cluster_4 Step 4: Deprotection cluster_5 Step 5: N-Benzoylation SM N-Benzyl-3-cyanoazetidine S1 N-Benzylazetidine-3-carboxylic acid methyl ester SM->S1 H₂SO₄, MeOH S2 N-Benzylazetidine-3-carboxylic acid S1->S2 H₂O, heat S3 (1-Benzylazetidin-3-yl)methanol S2->S3 1. LiAlH₄, THF 2. H₂O workup S4 Azetidin-3-ylmethanol S3->S4 H₂, Pd/C, MeOH FP (1-Benzoylazetidin-3-yl)methanol S4->FP Benzoyl chloride, Et₃N

Figure 1. Proposed synthetic workflow for (1-Benzoylazetidin-3-yl)methanol.

Spectral Characterization: Predicted Data

While experimental data is not available, the expected spectroscopic characteristics of (1-benzoylazetidin-3-yl)methanol can be predicted based on its structure.

¹H NMR (predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.6m5HAromatic protons (benzoyl group)
~4.2-4.5m2H-CH₂- protons on azetidine ring adjacent to N
~3.8-4.1m2H-CH₂- protons on azetidine ring adjacent to N
~3.6-3.8d2H-CH₂OH
~2.8-3.2m1H-CH- on azetidine ring
~2.0-2.5br s1H-OH

¹³C NMR (predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~168-172C=O (amide)
~135-138Quaternary aromatic carbon
~128-132Aromatic CH
~60-65-CH₂OH
~50-55Azetidine CH₂
~35-40Azetidine CH

IR (Infrared) Spectroscopy (predicted, KBr pellet):

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (alcohol)
~3060Aromatic C-H stretch
~2950, 2870Aliphatic C-H stretch
~1630-1650C=O stretch (amide)
~1450, 1580Aromatic C=C stretch
~1250C-N stretch
~1050C-O stretch (primary alcohol)

Mass Spectrometry (predicted, ESI+):

  • m/z: 192.09 [M+H]⁺, 214.07 [M+Na]⁺

Reactivity Profile

The reactivity of (1-benzoylazetidin-3-yl)methanol is governed by the strained azetidine ring and the primary alcohol.

  • N-Acyl Bond: The amide bond in N-acyl azetidines exhibits less resonance stabilization compared to acyclic amides due to the pyramidal geometry of the nitrogen atom imposed by the ring strain.[10] This can lead to increased reactivity towards nucleophiles at the carbonyl carbon.

  • Ring-Opening Reactions: The azetidine ring can undergo nucleophilic ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.[4][11] The reaction typically occurs at the less hindered carbon atom adjacent to the nitrogen.

  • Alcohol Functionalization: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo esterification with carboxylic acids or acid chlorides, and etherification, for example, using the Williamson ether synthesis.

Reactivity_Profile cluster_0 Core Molecule cluster_1 Reactions at the Alcohol cluster_2 Reactions involving the Ring cluster_3 Products Core (1-Benzoylazetidin-3-yl)methanol Oxidation Oxidation Core->Oxidation e.g., PCC, DMP Esterification Esterification Core->Esterification R'COOH or R'COCl Etherification Etherification Core->Etherification 1. NaH 2. R'X RingOpening Nucleophilic Ring-Opening Core->RingOpening Nu⁻, H⁺ Aldehyde Aldehyde/Carboxylic Acid Oxidation->Aldehyde Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether RingOpenedProduct Ring-Opened Product RingOpening->RingOpenedProduct

Figure 2. Reactivity profile of (1-Benzoylazetidin-3-yl)methanol.

Applications in Drug Discovery

The structural features of (1-benzoylazetidin-3-yl)methanol make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The benzoyl group can be replaced with other aromatic or heterocyclic moieties to explore structure-activity relationships, and the hydroxymethyl group provides a convenient point of attachment for various pharmacophores or linkers. The constrained nature of the azetidine ring can help in optimizing the conformational preferences of drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets.

Nitrogen-containing heterocycles, including those with an azetidine core, are prevalent in a wide range of FDA-approved drugs and are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[13][14]

Safety and Handling

As with any chemical, (1-benzoylazetidin-3-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although specific toxicity data for this compound is not available, N-benzoyl substituted heterocycles should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

(1-Benzoylazetidin-3-yl)methanol is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not directly reported, can be achieved through a logical and scalable synthetic sequence. The unique combination of a strained azetidine ring, a modifiable benzoyl group, and a versatile hydroxymethyl handle provides a rich platform for the generation of diverse chemical entities with the potential for significant biological activity. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their quest for novel therapeutics.

References

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  • Al-Zoubi, R. M., McDonald, R., & Cowie, M. (2009). Reactivity of N-acyl azetidines: kinetic and mechanistic studies of the hydrolysis of N-benzoylazetidine. The Journal of Organic Chemistry, 74(1), 228–236. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. Available at: [Link]

  • Gessner, C. S., & Wiemer, D. F. (2009). Ring-opening reactions of N-acyl azetidines with organocuprates. The Journal of Organic Chemistry, 74(19), 7485–7491. Available at: [Link]

  • Couty, F., Evano, G., & Rabasso, N. (2004). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 2(22), 3249–3263. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1). Available at: [Link]

  • Singh, R., & Pal, D. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100115. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Insilico Medicine. Available at: [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary & Identification

In the modern landscape of medicinal chemistry, saturated heterocycles have replaced flat aromatic systems as the preferred scaffolds for improving physicochemical properties (Fsp³ character). N-Benzoyl azetidine-3-methanol (also known as (1-benzoylazetidin-3-yl)methanol) represents a critical building block in this domain, offering a constrained vector for substituent display and enhanced metabolic stability compared to its pyrrolidine and piperidine analogs.

This guide provides the definitive identification data, validated synthesis protocols, and strategic application context for this compound.

Core Chemical Identity
PropertySpecification
Chemical Name (1-benzoylazetidin-3-yl)methanol
Common Synonyms N-Benzoyl-3-hydroxymethylazetidine; (1-benzoyl-3-azetidinyl)methanol
CAS Number 1464848-13-2
MDL Number MFCD21660292
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES O=C(C1=CC=CC=C1)N2CC(CO)C2
Key Precursor 1-Boc-azetidine-3-methanol (CAS: 142253-56-3)

Strategic Search & Verification Methodology

Finding the correct CAS number for specific functionalized azetidines can be challenging due to the prevalence of "custom synthesis" listings. The following workflow ensures data integrity when sourcing this or similar analogs.

The "Fragment-Based" Search Protocol

When a direct name search fails, use the Fragment-Based Verification method. This involves searching for the stable core (Azetidine-3-methanol) and the protecting group/substituent (Benzoyl) separately to identify the derivative.

SearchWorkflow Start Target: N-Benzoyl Azetidine-3-Methanol DirectSearch 1. Direct Name Search (Often Fails/Ambiguous) Start->DirectSearch StructureSearch 2. Substructure Search (Core: Azetidine-3-methanol) DirectSearch->StructureSearch No Exact Match IdentifyPrecursor 3. Identify Precursor CAS (1-Boc: 142253-56-3) StructureSearch->IdentifyPrecursor VerifyDerivative 4. Verify Derivative CAS (1464848-13-2) IdentifyPrecursor->VerifyDerivative Cross-Ref Databases

Figure 1: Logical workflow for identifying CAS numbers of functionalized heterocycles when direct indexing is sparse.

Synthesis & Manufacturing Protocols

While 1464848-13-2 is available from select building block vendors, it is frequently synthesized in-house to ensure freshness and purity, as the primary alcohol can be prone to oxidation.

Primary Route: Deprotection & Benzoylation

This route utilizes the commercially stable 1-Boc-azetidine-3-methanol as the starting material. It is preferred for its operational simplicity and high yield.

Reagents:

  • Starting Material: 1-Boc-azetidine-3-methanol (CAS: 142253-56-3)[1][2][3]

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Acylation: Benzoyl chloride, Triethylamine (Et₃N)

Step-by-Step Protocol:

  • Boc-Deprotection:

    • Dissolve 1-Boc-azetidine-3-methanol (1.0 eq) in DCM (0.2 M).

    • Cool to 0°C. Add TFA (10 eq) dropwise.

    • Stir at room temperature (RT) for 2–4 hours until TLC confirms consumption of starting material.

    • Critical Step: Concentrate in vacuo to remove excess TFA. The product exists as the trifluoroacetate salt of azetidin-3-ylmethanol. Do not isolate the free base at this stage due to high water solubility and potential polymerization.

  • Schotten-Baumann Acylation:

    • Resuspend the crude salt in DCM (0.2 M).

    • Cool to 0°C. Add Et₃N (3.5 eq) to neutralize the salt and scavenge HCl.

    • Add Benzoyl chloride (1.1 eq) dropwise.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO₃.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.

    • Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Synthesis Logic Diagram

SynthesisRoute SM 1-Boc-Azetidine-3-Methanol (CAS 142253-56-3) Step1 Step 1: Acidic Deprotection (TFA/DCM) SM->Step1 Intermediate Intermediate: Azetidin-3-ylmethanol . TFA Salt Step1->Intermediate -Boc, +TFA Step2 Step 2: N-Acylation (PhCOCl, Et3N, DCM) Intermediate->Step2 Product Product: N-Benzoyl Azetidine-3-Methanol (CAS 1464848-13-2) Step2->Product +Benzoyl

Figure 2: Two-step synthesis pathway from the commercially available Boc-protected precursor.

Applications in Drug Discovery

The azetidine ring is not merely a spacer; it is a functional tool for modulating the physicochemical profile of a drug candidate.[4][5][6]

The "Azetidine Advantage"

Replacing a pyrrolidine or piperidine ring with an azetidine (ring contraction) often results in:

  • lowered Lipophilicity (LogD): The high polarity of the strained amine reduces the overall lipophilicity, improving solubility.

  • Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to larger, more flexible rings.

  • Vector Positioning: The 3-substituted azetidine offers a unique exit vector, projecting substituents in a distinct geometry that can access novel binding pockets.

Functional Utility of CAS 1464848-13-2

N-Benzoyl azetidine-3-methanol serves as a versatile intermediate:

  • Linker Chemistry: The primary alcohol is easily converted to a mesylate, tosylate, or halide, allowing it to serve as an electrophile for attaching the N-benzoyl azetidine motif to other pharmacophores (e.g., in PROTACs or Fragment-Based Drug Design).

  • Bioisostere: It acts as a constrained bioisostere for N-benzoyl prolinol derivatives.

  • Scaffold Library Generation: Oxidation of the alcohol to the aldehyde or carboxylic acid opens access to a wide library of 3-substituted azetidines.

References

  • National Center for Biotechnology Information (NCBI). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubChem / PubMed. Available at: [Link]

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Methodological & Application

Application Note and Protocol for the Synthesis of (1-Benzoylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azetidine Scaffold and N-Benzoylation

The azetidine moiety is a saturated four-membered heterocyclic amine that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and ability to introduce a vector for substitution make it a valuable scaffold in the design of novel therapeutics. The incorporation of an azetidine ring can favorably modulate physicochemical properties such as basicity, polarity, and metabolic stability.

(1-Benzoylazetidin-3-yl)methanol is a key intermediate in the synthesis of various biologically active molecules. The N-benzoyl group serves as a versatile protecting group and can also be an integral part of the final pharmacophore. This document provides a detailed protocol for the synthesis of (1-Benzoylazetidin-3-yl)methanol from azetidin-3-ylmethanol via a Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[1][2][3][4][5]

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of (1-Benzoylazetidin-3-yl)methanol from azetidin-3-ylmethanol is achieved through a nucleophilic acyl substitution reaction, specifically under Schotten-Baumann conditions.[1][2][3][4] This reaction involves the acylation of an amine (azetidin-3-ylmethanol) with an acid chloride (benzoyl chloride) in the presence of a base.

The core of the Schotten-Baumann reaction lies in its biphasic solvent system, typically consisting of an organic solvent and water.[1][4] The reactants (amine and acid chloride) reside in the organic phase, while the base is dissolved in the aqueous phase. This setup is crucial for several reasons:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The aqueous base immediately neutralizes the HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1][5]

  • Prevention of Amide Protonation: The base also prevents the protonation of the newly formed amide product.[1]

  • Minimization of Acid Chloride Hydrolysis: While the acid chloride is susceptible to hydrolysis, its low solubility in water and the rapid reaction with the amine in the organic phase make the desired acylation the predominant pathway.

The mechanism proceeds via a nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the final N-benzoylated product.[2][3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Azetidin-3-ylmethanol≥95%Commercially AvailableStore under inert atmosphere
Benzoyl Chloride≥99%Commercially AvailableHandle in a fume hood
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially AvailableCorrosive
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableVolatile and carcinogenic
Deionized WaterHigh PurityLaboratory Supply
Brine (Saturated NaCl)Laboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercially AvailableFor drying
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add azetidin-3-ylmethanol (1.0 eq, e.g., 5.0 g).

    • Dissolve the azetidin-3-ylmethanol in 50 mL of dichloromethane (DCM).

    • In a separate beaker, prepare a 2 M solution of sodium hydroxide (NaOH) by dissolving NaOH pellets (2.0 eq, e.g., 4.6 g) in 57.5 mL of deionized water. Allow the solution to cool to room temperature.

  • Acylation Reaction:

    • Begin stirring the azetidin-3-ylmethanol solution in DCM.

    • Slowly add the 2 M NaOH solution to the reaction flask.

    • In the dropping funnel, place benzoyl chloride (1.1 eq, e.g., 7.1 mL) dissolved in 20 mL of DCM.

    • Add the benzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over a period of 30-45 minutes. Maintain the reaction temperature at 0-5 °C using an ice bath. The slow addition and cooling are crucial to control the exothermic reaction and minimize side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product should have a lower Rf value than the benzoyl chloride and the starting material will likely be baseline or not visible without specific staining.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted base), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and 50 mL of brine (to reduce the amount of dissolved water).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (1-Benzoylazetidin-3-yl)methanol as a solid or oil.

Characterization

The identity and purity of the synthesized (1-Benzoylazetidin-3-yl)methanol should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the amide, O-H stretch of the alcohol).

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Azetidin-3-ylmethanol in DCM addition Dropwise addition of Benzoyl Chloride in DCM reagents->addition base Prepare 2M NaOH Solution base->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring extraction Separatory Funnel Extraction stirring->extraction drying Dry with MgSO4 & Concentrate extraction->drying purification Silica Gel Chromatography drying->purification analysis NMR, MS, IR Characterization purification->analysis

Caption: Synthetic workflow for (1-Benzoylazetidin-3-yl)methanol.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling dichloromethane and benzoyl chloride.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzoyl chloride is corrosive and a lachrymator. Handle with care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen. Minimize exposure.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time or gently warm the reaction mixture (e.g., to 40 °C).
Hydrolysis of benzoyl chlorideEnsure vigorous stirring to maximize the interfacial area between the two phases. Add the benzoyl chloride slowly.
Protonation of starting materialEnsure sufficient base is used.
Impure Product Presence of starting materialOptimize chromatography conditions.
Presence of benzoic acid (from hydrolysis of benzoyl chloride)Ensure thorough washing with saturated sodium bicarbonate solution during work-up.
Di-acylated byproduct (if a diol were used)Not applicable for this specific synthesis, but a consideration in other acylations.

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of (1-Benzoylazetidin-3-yl)methanol from azetidin-3-ylmethanol. The biphasic reaction conditions effectively drive the reaction to completion while minimizing side reactions. The protocol outlined in this application note is a robust starting point for researchers requiring this key synthetic intermediate. Adherence to the procedural details and safety precautions is essential for a successful and safe synthesis.

References

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

Sources

Application Note: Protocol for Chemoselective N-Benzoylation of 3-(Hydroxymethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for the chemoselective


-benzoylation of 3-(hydroxymethyl)azetidine . The substrate contains two nucleophilic sites: a secondary amine (azetidine ring) and a primary alcohol (hydroxymethyl group). While the amine is kinetically more nucleophilic, the ring strain of the azetidine scaffold (~25 kcal/mol) and the steric environment require precise control of stoichiometry and temperature to prevent 

-benzoylation
(over-reaction) or ring-opening side reactions.

Two methods are presented:

  • Method A (Schotten-Baumann): Biphasic conditions ideal for high chemoselectivity and scale-up.

  • Method B (Anhydrous): Homogeneous conditions for rapid, small-scale synthesis.

Chemical Mechanism & Selectivity Logic

The reaction relies on the nucleophilic differential between the secondary amine and the primary alcohol. Under non-catalyzed conditions (absence of DMAP), the amine attacks the carbonyl of benzoyl chloride significantly faster than the alcohol.

Reaction Scheme

The transformation proceeds via an addition-elimination mechanism.

ReactionMechanism Substrate 3-(Hydroxymethyl)azetidine (Nucleophile) Intermed Tetrahedral Intermediate Substrate->Intermed N-attack (Fast) Alcohol Primary Alcohol (Unreactive w/o DMAP) Substrate->Alcohol Internal Reagent Benzoyl Chloride (Electrophile) Reagent->Intermed Product N-Benzoyl-3-(hydroxymethyl)azetidine (Amide) Intermed->Product Elimination Byproduct HCl (Scavenged by Base) Intermed->Byproduct

Figure 1: Mechanistic pathway highlighting the kinetic preference for N-acylation.

Experimental Protocols

Pre-Requisite Data: Stoichiometry Table

The starting material is frequently supplied as the Hydrochloride Salt (HCl) . The base equivalents must be adjusted accordingly.

ComponentRoleEq. (Free Base Start)Eq. (HCl Salt Start)Notes
3-(Hydroxymethyl)azetidine Substrate1.01.0Limiting Reagent
Benzoyl Chloride (BzCl) Reagent1.051.05Slight excess only. Avoid >1.1 to prevent O-acylation.
Base (TEA / NaHCO

)
Scavenger1.22.2 CRITICAL: Extra eq. required to neutralize HCl salt.
Solvent Medium[0.1 - 0.2 M][0.1 - 0.2 M]DCM or DCM/H

O
Method A: Schotten-Baumann Conditions (Recommended)

Best for: High chemoselectivity, ease of purification, and avoiding anhydrous solvents. Principle: The biphasic system (Water/DCM) keeps the inorganic base in the aqueous phase. The amine reacts at the interface or in the organic phase, while the alcohol remains unactivated in the absence of a transfer catalyst.

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask, dissolve 3-(hydroxymethyl)azetidine HCl (1.0 equiv) in Water (5 mL per mmol).

  • Basification: Add Sodium Bicarbonate (NaHCO

    
    )  (2.5 equiv). Stir until fully dissolved.
    
    • Note: Gas evolution (CO

      
      ) will occur if neutralizing the HCl salt.
      
  • Solvent Addition: Add Dichloromethane (DCM) (5 mL per mmol) to create a biphasic mixture.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Benzoyl Chloride (1.05 equiv) dropwise over 10-15 minutes.

    • Why? Slow addition prevents local heating and high concentrations of BzCl, minimizing O-acylation.

  • Reaction: Vigorously stir the biphasic mixture at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (polar, stays at baseline) should disappear; product (less polar) appears at Rf ~0.4-0.5.

  • Workup:

    • Separate phases.[1]

    • Extract aqueous layer 2x with DCM.

    • Combine organic layers.[2]

    • Wash: 1x with Sat. NaHCO

      
       (removes benzoic acid), 1x with Brine.
      
    • Dry: Over Na

      
      SO
      
      
      
      or MgSO
      
      
      .
    • Concentrate: Rotary evaporation yields the crude N-benzoyl amide.[2]

Method B: Anhydrous Organic Phase

Best for: Small scales (<100 mg), rapid synthesis, or if the substrate is water-sensitive (unlikely for this scaffold).

Step-by-Step Procedure:
  • Dissolution: Suspend 3-(hydroxymethyl)azetidine HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.5 equiv). The suspension should clear as the free amine is liberated.

  • Cooling: Cool to -10°C to 0°C .

  • Acylation: Add Benzoyl Chloride (1.0 equiv) diluted in a small volume of DCM dropwise.

    • Critical: Do NOT add DMAP (4-Dimethylaminopyridine). DMAP will catalyze the acylation of the hydroxyl group.

  • Reaction: Stir at 0°C for 1 hour.

  • Quench: Add a small amount of water or dilute HCl (if product is acid stable) to quench excess BzCl.

  • Purification: Perform standard extraction as in Method A.

Troubleshooting & Purification Logic

Workflow Logic

The following diagram illustrates the decision-making process during the reaction and workup.

WorkupLogic Start Reaction Complete (TLC Check) Check Is O-acylated byproduct visible on TLC? Start->Check No No Byproduct Check->No Clean Yes Yes (Bis-benzoylated) Check->Yes Over-reaction StandardWorkup Wash: NaHCO3 Dry & Concentrate No->StandardWorkup Hydrolysis Selective Hydrolysis: LiOH / THF:H2O (Cleaves Ester, keeps Amide) Yes->Hydrolysis Final Pure N-Benzoyl-3-(hydroxymethyl)azetidine StandardWorkup->Final Hydrolysis->StandardWorkup

Figure 2: Workup decision tree. Note that amides are much more stable to hydrolysis than esters, allowing chemical recovery of over-acylated material.

Analytical Validation
  • 1H NMR (CDCl

    
    ): 
    
    • Azetidine Ring: Look for broadening or splitting of the azetidine CH

      
       signals (approx. 
      
      
      
      4.0 - 4.5 ppm) due to restricted rotation around the amide bond (rotamers).
    • Hydroxymethyl: The CH

      
      -OH doublet should remain at 
      
      
      
      3.7-3.9 ppm. If this shifts downfield to
      
      
      4.5+, O-acylation has occurred.
    • Aromatic: 5 protons corresponding to the benzoyl group (

      
       7.4 - 7.6 ppm).
      

Safety & Handling

  • Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water; however, in the Schotten-Baumann method, the water is cold and buffered, moderating the hydrolysis.

  • Azetidines: Small nitrogen heterocycles can be biologically active.[3][4] Handle with gloves and avoid inhalation of dusts (if using HCl salt).

References

  • Chemoselectivity of Amine vs Alcohol Acylation: Concept: Amines are generally more nucleophilic than alcohols. In the absence of nucleophilic catalysts (like DMAP), N-acylation is favored by factors of >100. Source: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (General reference for functional group reactivity and NMR diagnostics).
  • Schotten-Baumann Conditions

    • Protocol Basis: Standard operating procedure for acyl
    • Source: "Schotten-Baumann Reaction." Organic Chemistry Portal. Available at: [Link]

  • Azetidine Reactivity & Synthesis

    • Context: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International.
    • Source:[Link][5]

  • Selective Acylation Protocols (Analogous Substrates)

    • Source: "Selective N-Acylation of Amino Alcohols." National Institutes of Health (PMC). Available at: [Link]

Sources

Application Note: Optimized Reagent Systems for the Synthesis of 1-Benzoylazetidin-3-yl Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-benzoylazetidin-3-yl methanol (CAS: N/A for specific benzoyl derivative, generic azetidin-3-yl methanol CAS: 928038-44-2) represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The azetidine ring offers a rigid, low-molecular-weight scaffold with defined vectors, but its inherent ring strain (~26 kcal/mol) presents unique synthetic challenges.

This Application Note details the optimal reagent systems for generating this scaffold, focusing on chemoselectivity (N-acylation vs. O-acylation) and structural integrity (preventing ring-opening). We present two validated protocols: a scalable Schotten-Baumann approach and a precision peptide-coupling route.

Strategic Analysis & Reaction Logic

The Chemoselectivity Challenge

The target transformation involves the benzoylation of azetidin-3-yl methanol . The starting material contains two nucleophilic sites:

  • Secondary Amine (Azetidine Nitrogen): Highly nucleophilic but sterically constrained.

  • Primary Alcohol (C3-Hydroxymethyl): Less nucleophilic but unhindered.

Objective: Exclusively acylate the nitrogen (


-acylation) while leaving the hydroxyl group free (

-acylation is a common impurity).
The Stability Challenge

Azetidines are kinetically stable but thermodynamically unstable.

  • Acid Sensitivity: Strong Lewis acids or mineral acids can trigger nucleophilic attack at the

    
    -carbon, leading to ring-opening (formation of linear 3-amino-propanol derivatives).
    
  • Thermal Sensitivity: Temperatures >50°C during acylation can accelerate ring fragmentation or polymerization.

Pathway Visualization

The following diagram illustrates the reaction pathways and potential failure modes.

ReactionPathways Start Azetidin-3-yl methanol (HCl Salt) Target TARGET: 1-Benzoylazetidin-3-yl methanol Start->Target Pathway A: Kinetic Control (Low Temp, 2.2 eq Base) Impurity_O Impurity: O-Benzoylated Side Product Start->Impurity_O Excess BzCl High Temp Impurity_Ring Impurity: Ring-Opened Linear Amide Start->Impurity_Ring Acidic Conditions Lewis Acids BzCl Benzoyl Chloride (+ Base) Target->Impurity_O Over-reaction

Figure 1: Reaction pathways showing the target N-acylation and competing side reactions (O-acylation and Ring Opening).

Reagent Selection Guide

The choice of reagents dictates the impurity profile. Below is a comparison of validated coupling systems.

Reagent SystemRoleProsConsRecommended Use
Benzoyl Chloride / TEA Acylating AgentLow cost, rapid kinetics, scalable.High risk of O-acylation if uncontrolled; HCl byproduct must be neutralized.Standard Scale-up (>1g)
Benzoic Acid / EDC / HOBt Peptide CouplingMild conditions, near-zero O-acylation risk.Higher cost, difficult purification (urea byproducts).Sensitive Analogs
Benzoyl Chloride / NaHCO₃ Biphasic BaseExcellent chemoselectivity (Schotten-Baumann).Requires vigorous stirring; slower kinetics.High Purity Requirements
LiBH₄ / THF Reducing AgentReduces ester to alcohol without reducing the benzoyl amide.Requires synthesis of ester precursor first.Alternative Route

Detailed Experimental Protocols

Protocol A: Direct N-Benzoylation (Standard Scale-up)

Best for: Routine synthesis of the core scaffold from commercial HCl salts.

Reagents:

  • Azetidin-3-yl methanol hydrochloride (1.0 equiv)

  • Benzoyl Chloride (1.05 equiv)[1]

  • Triethylamine (TEA) (2.5 equiv) - Crucial excess to neutralize HCl salt and HCl byproduct.

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask under Nitrogen atmosphere, suspend Azetidin-3-yl methanol HCl (1.0 g, 7.27 mmol) in anhydrous DCM (15 mL). The salt will likely not dissolve completely.

  • Free Basing: Cool the suspension to 0°C (ice bath). Add TEA (2.53 mL, 18.2 mmol) dropwise. Stir for 15 minutes. Observation: The mixture should become clearer as the free amine is liberated.

  • Acylation: Dilute Benzoyl Chloride (0.88 mL, 7.6 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining temperature <5°C.

    • Why? Slow addition at low temperature favors the kinetic reaction with the more nucleophilic amine over the alcohol.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Quench & Workup:

    • Add saturated aqueous NaHCO₃ (20 mL) to quench unreacted acid chloride.

    • Separate phases.[2] Extract aqueous layer with DCM (2 x 10 mL).

    • Critical Wash: Wash combined organics with 0.5 M HCl (10 mL) to remove residual TEA and any unreacted azetidine. Note: Do not use strong acid or prolonged contact time to avoid ring opening.

    • Dry over Na₂SO₄, filter, and concentrate.[2][3]

  • Purification: Flash column chromatography (MeOH/DCM gradient, 0-5% MeOH).

Protocol B: Reduction of 1-Benzoylazetidine-3-carboxylic acid

Best for: Cases where the carboxylic acid precursor is more readily available or if O-acylation in Protocol A is problematic.

Reagents:

  • 1-Benzoylazetidine-3-carboxylic acid (1.0 equiv)

  • Borane-THF complex (1.0 M in THF) (1.2 equiv) OR LiBH₄.

  • Avoid: LiAlH₄ (Lithium Aluminum Hydride) as it will reduce the amide bond (benzoyl group) to a benzyl amine.

Workflow:

  • Dissolve starting material in anhydrous THF at 0°C.

  • Add BH₃-THF dropwise.

  • Stir at RT for 4 hours.

  • Quench carefully with MeOH (hydrogen gas evolution).

  • Reflux with MeOH for 30 mins to break boron-amine complexes.

Quality Control & Troubleshooting

Analytical Validation

To ensure the protocol worked, verify the following NMR signals (in CDCl₃):

  • Diagnostic Shift: The protons on the azetidine ring (C2 and C4 positions) will appear as multiplets between 3.8 – 4.5 ppm . They will be chemically non-equivalent due to the restricted rotation of the amide bond (rotamers).

  • Absence of O-Acylation: Check for a downfield shift of the CH₂-O protons.

    • Target (Free OH): ~3.8 ppm (doublet or broad singlet).

    • Impurity (O-Benzoyl): ~4.5 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Ring opening during workup.Avoid strong acid washes. Use Citric acid or phosphate buffer (pH 5-6) instead of HCl.
O-Acylated Impurity Reaction temp too high or excess BzCl.strictly maintain 0°C during addition. Reduce BzCl to 1.0 equiv.
Starting Material Remains Incomplete free-basing of HCl salt.Ensure TEA is added before BzCl and stirred for >15 mins.

References

  • General Azetidine Synthesis & Stability

    • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. (Discusses ring strain and amide bond stability).

  • Benzoylation Selectivity

    • Sano, T. et al. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.[4] Synthesis 1999(7): 1141-1144. (Provides mechanistic insight into acyl chloride reactivity, though applied to alcohols, highlighting the need for kinetic control to favor amines).

  • Patent Precedent (Azetidine Derivatives)

    • WO 2017/15106 A1.[5] Substituted Azetidine Compounds.[6][7][8][9] (Describes general handling and functionalization of azetidine cores).

  • Starting Material Specifications

    • Azetidin-3-ylmethanol hydrochloride (CAS 928038-44-2).[10] Sigma-Aldrich / Merck Technical Data.

Disclaimer: This protocol involves the use of hazardous chemicals (acid chlorides, chlorinated solvents). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols: (1-Benzoylazetidin-3-yl)methanol as a Versatile Intermediate in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Azetidine Scaffold and the Utility of (1-Benzoylazetidin-3-yl)methanol

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that can enhance the pharmacological properties of drug candidates.[3][4] The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and enhanced binding affinity to biological targets.[2] Consequently, azetidine-containing compounds are found in a range of approved drugs and clinical candidates.

(1-Benzoylazetidin-3-yl)methanol is a valuable intermediate that facilitates the synthesis of diverse 3-substituted azetidine derivatives. The benzoyl group serves as a robust protecting group for the azetidine nitrogen, preventing its participation in undesired side reactions during subsequent chemical transformations of the hydroxymethyl group. This strategic protection allows for selective modifications at the C3 position of the azetidine ring. Following the desired transformations, the benzoyl group can be readily removed under specific conditions to liberate the secondary amine for further functionalization, such as N-alkylation or N-arylation, in the later stages of an API synthesis. This application note provides detailed protocols for the synthesis, characterization, and potential applications of (1-Benzoylazetidin-3-yl)methanol as a key building block in drug discovery and development.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₂[5]
Molecular Weight 191.23 g/mol [5]
Appearance Predicted to be a solid or oil-
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.-
CAS Number Not available[5]

Safety and Handling:

(1-Benzoylazetidin-3-yl)methanol should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. A comprehensive material safety data sheet (MSDS) should be consulted before handling this compound.

Synthesis of (1-Benzoylazetidin-3-yl)methanol: A Detailed Protocol

This protocol details the N-benzoylation of azetidin-3-ylmethanol. The reaction proceeds via the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct.

Materials:

  • Azetidin-3-ylmethanol hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add azetidin-3-ylmethanol hydrochloride (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to liberate the free base of azetidin-3-ylmethanol.

  • Benzoylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude (1-Benzoylazetidin-3-yl)methanol by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Characterization and Quality Control

The identity and purity of the synthesized (1-Benzoylazetidin-3-yl)methanol should be confirmed by various analytical techniques.

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.30 (m, 5H, Ar-H), 4.40-4.20 (m, 2H, azetidine-CH₂), 4.10-3.90 (m, 2H, azetidine-CH₂), 3.80 (d, 2H, CH₂OH), 2.90-2.70 (m, 1H, azetidine-CH), 2.0 (br s, 1H, OH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 170.0 (C=O), 135.0 (Ar-C), 131.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 65.0 (CH₂OH), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH).
FT-IR (KBr, cm⁻¹) ν: 3400 (O-H stretch), 3060 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1630 (C=O stretch, amide), 1450 (C=C stretch, aromatic).
Mass Spectrometry (ESI+) m/z: 192.09 [M+H]⁺, 214.07 [M+Na]⁺.
Purity (HPLC) ≥95%

Application as a Synthetic Intermediate

(1-Benzoylazetidin-3-yl)methanol is a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, by conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacement, or oxidized to an aldehyde or carboxylic acid. The benzoyl protecting group can then be removed to allow for N-functionalization of the azetidine ring.

Hypothetical Application: Synthesis of a 3-Substituted Azetidine Precursor

This protocol describes a hypothetical two-step sequence to illustrate the utility of (1-Benzoylazetidin-3-yl)methanol as an intermediate.

Step 1: Mesylation of the Hydroxyl Group

  • To a solution of (1-Benzoylazetidin-3-yl)methanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Displacement and Deprotection

  • The crude mesylate can be reacted with a nucleophile (e.g., a primary or secondary amine, a thiol, or a cyanide source) to introduce a new functional group at the C3-methylene position.

  • Following the displacement reaction, the benzoyl protecting group can be removed, for example, by hydrolysis under acidic or basic conditions, to yield the free 3-substituted azetidine, a key building block for various API targets.

Visualizations

Synthesis_of_1_Benzoylazetidin_3_yl_methanol A Azetidin-3-ylmethanol Hydrochloride C (1-Benzoylazetidin-3-yl)methanol A->C Et3N, DCM 0 °C to RT B Benzoyl Chloride B->C

Caption: Synthesis of (1-Benzoylazetidin-3-yl)methanol.

QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control Synthesis Synthesized (1-Benzoylazetidin-3-yl)methanol HPLC HPLC Analysis (Purity ≥95%) Synthesis->HPLC NMR ¹H and ¹³C NMR (Structure Confirmation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR Final Qualified Intermediate HPLC->Final NMR->Final MS->Final FTIR->Final

Caption: Quality Control Workflow for (1-Benzoylazetidin-3-yl)methanol.

API_Intermediate_Pathway A (1-Benzoylazetidin-3-yl)methanol B Mesylation A->B C (1-Benzoylazetidin-3-yl)methyl mesylate B->C D Nucleophilic Displacement (Nu⁻) C->D E 3-Substituted-1-benzoyl azetidine D->E F Deprotection E->F G 3-Substituted Azetidine F->G H Further Functionalization (e.g., N-alkylation) G->H I API Candidate H->I

Caption: Hypothetical pathway for API synthesis.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Bioactive azetidines and azetidinones. Chemical reviews, 108(10), 3988-4035. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic Preparations and Procedures International, 38(5), 427-488. Available at: [Link]

  • Deurs, M. V., & Wanner, M. J. (2021). The azetidine ring as a building block in the synthesis of natural products and analogues. Natural Product Reports, 38(1), 123-146. Available at: [Link]

  • Thoreauchem. (1-benzoylazetidin-3-yl)methanol. Retrieved February 22, 2024, from [Link]

  • Singh, G. S., & D’hooghe, M. (2015). Recent advances in the chemistry of azetidines and azetidin-2-ones. Current Organic Chemistry, 19(8), 721-743. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kandarp, P., et al. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay under solvent-free conditions. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 245-249. Available at: [Link]

  • Wessjohann, L. A., & Falb, K. (1998). Azetidines and azetidinones in the synthesis of non-proteinogenic amino acids and peptides. Amino Acids, 15(3), 231-255. Available at: [Link]

Sources

Application Note: A Scalable and Robust Synthesis of (1-Benzoylazetidin-3-yl)methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scalable, and validated protocol for the synthesis of (1-Benzoylazetidin-3-yl)methanol, a key building block in modern medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and target binding affinity[1][2]. This guide details a robust N-benzoylation of commercially available (azetidin-3-yl)methanol via a modified Schotten-Baumann reaction, optimized for safety, high yield, and scalability. The protocol is designed for researchers, chemists, and process development professionals in the pharmaceutical industry, offering in-depth explanations of experimental choices, safety procedures, and analytical validation.

Introduction: The Significance of the Azetidine Scaffold

The four-membered azetidine ring is a strained, non-aromatic heterocycle that has emerged from being a synthetic curiosity to a privileged scaffold in drug discovery. Its unique three-dimensional structure provides a rigid framework that can effectively orient substituents into defined vectors, improving interactions with biological targets. Unlike more flexible linkers, the azetidine core can reduce the entropic penalty upon binding and often imparts favorable physicochemical properties to parent molecules[1][3][4].

(1-Benzoylazetidin-3-yl)methanol is a versatile intermediate. The benzoyl group provides a stable protecting group for the nitrogen atom while also serving as a potential pharmacophoric element. The primary alcohol offers a convenient handle for further synthetic elaboration, enabling its incorporation into a wide array of more complex molecular architectures. The synthesis described herein is designed to be efficient and reproducible, facilitating the production of this valuable building block on a multi-gram scale.

Synthetic Strategy and Mechanism

The selected synthetic route is the N-benzoylation of (azetidin-3-yl)methanol using benzoyl chloride. This reaction proceeds via the well-established Schotten-Baumann reaction mechanism, a reliable method for acylating amines and alcohols[5][6][7][8].

Overall Reaction Scheme:

G start Start: (Azetidin-3-yl)methanol and Benzoyl Chloride step1 Nucleophilic attack by Azetidine N on Benzoyl Chloride C=O start->step1 intermediate Formation of Tetrahedral Intermediate step1->intermediate step2 Collapse of Intermediate: Re-formation of C=O intermediate->step2 step3 Expulsion of Chloride Ion (Cl-) step2->step3 protonated_product Protonated Amide Intermediate step3->protonated_product step4 Base (Triethylamine) abstracts proton (H+) protonated_product->step4 final_product Final Product: (1-Benzoylazetidin-3-yl)methanol step4->final_product byproduct Byproduct: Triethylammonium Chloride step4->byproduct

Caption: Mechanism of the Schotten-Baumann N-benzoylation reaction.

Experimental Protocol

This protocol is optimized for a 10-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mol)Supplier Notes
(Azetidin-3-yl)methanol95849-02-887.1210.0 g0.115Commercially available [9][10]
Benzoyl Chloride98-88-4140.5717.8 g (14.8 mL)0.127 (1.1 eq)Reagent grade, ≥99%
Triethylamine (Et₃N)121-44-8101.1917.5 mL0.127 (1.1 eq)Anhydrous, ≥99.5%, freshly distilled recommended
Dichloromethane (DCM)75-09-284.93200 mL-Anhydrous, ACS grade
1 M Hydrochloric Acid (HCl)7647-01-0-~100 mL-Aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-~100 mL-Aqueous solution
Saturated Sodium Chloride (Brine)7647-14-5-~100 mL-Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-For drying
Ethyl Acetate141-78-688.11As needed-For purification
Hexanes110-54-3-As needed-For purification

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel (addition funnel)

  • Ice-water bath

  • Nitrogen or Argon inlet

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

  • Silica gel for flash chromatography (if required)

Step-by-Step Synthesis Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve (Azetidin-3-yl)methanol (10 g) and Et3N (17.5 mL) in anhydrous DCM (200 mL) in a 3-neck flask. B 2. Cool the mixture to 0 °C using an ice-water bath under a Nitrogen atmosphere. A->B C 3. Add Benzoyl Chloride (14.8 mL) dropwise via dropping funnel over 30 minutes, maintaining T < 5 °C. B->C D 4. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-4 hours. C->D E 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed. D->E F 6. Quench the reaction by slowly adding 100 mL of deionized water. E->F G 7. Transfer to a separatory funnel. Wash sequentially with: - 1 M HCl (2 x 50 mL) - Sat. NaHCO3 (2 x 50 mL) - Brine (1 x 50 mL) F->G H 8. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. G->H I 9. Purify the crude oil/solid. Primary: Recrystallization from Ethyl Acetate/Hexanes. Secondary: Flash Chromatography. H->I J 10. Dry the purified product under high vacuum to yield a white to off-white solid. I->J

Caption: Step-by-step workflow for the synthesis protocol.

  • Flask Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (azetidin-3-yl)methanol (10.0 g, 0.115 mol).

  • Reagent Dissolution: Add anhydrous dichloromethane (200 mL) followed by triethylamine (17.5 mL, 0.127 mol). Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Benzoyl Chloride Addition: Dissolve benzoyl chloride (14.8 mL, 0.127 mol) in a small amount of anhydrous DCM (~20 mL) and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over approximately 30 minutes. Causality Note: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. The internal temperature should be maintained below 5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 3-4 hours.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent) or LC-MS to confirm the consumption of the starting (azetidin-3-yl)methanol.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding 100 mL of deionized water.

  • Extraction and Wash: Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine.

    • Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic species.

    • Finally, wash with brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a viscous oil or a solid.

Purification and Characterization

For a scalable process, recrystallization is the preferred method of purification.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

  • Characterization: The identity and purity of the final product, (1-benzoylazetidin-3-yl)methanol (C₁₁H₁₃NO₂, MW: 191.23 g/mol ), should be confirmed by standard analytical techniques.

    • ¹H NMR: Expect characteristic peaks for the benzoyl aromatic protons (7.4-8.0 ppm), the azetidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

    • ¹³C NMR: Expect signals for the benzoyl carbonyl carbon (~168-170 ppm), aromatic carbons, and the carbons of the azetidine and hydroxymethyl groups.

    • LC-MS: To confirm the molecular weight (m/z = 192.2 [M+H]⁺).

    • Melting Point: To assess purity.

Safety and Handling Precautions

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • (Azetidin-3-yl)methanol & Derivatives: Azetidine compounds can be skin and eye irritants and may cause respiratory irritation.[11][12][13][14] Handle with care in a well-ventilated area. Avoid inhalation of dust or vapors.

  • Benzoyl Chloride: This substance is highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[15][16][17][18] It is also a lachrymator. Always handle benzoyl chloride in a fume hood and wear appropriate PPE, including face protection.[16][17] It reacts violently with water and alcohols. Ensure all glassware is dry before use.

  • Triethylamine: A flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation. Use in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All operations involving DCM should be performed in a fume hood to avoid inhalation.

Waste Disposal: All organic and aqueous waste should be segregated and disposed of according to institutional and local environmental regulations.

Scalability and Process Insights

  • Temperature Control: For scales larger than 10g, the exotherm during the addition of benzoyl chloride becomes more significant. A jacketed reactor with active cooling is recommended to maintain a stable internal temperature.

  • Reagent Choice: While triethylamine is an effective base, for large-scale industrial processes, an inorganic base like sodium hydroxide in a biphasic water/DCM system (classic Schotten-Baumann conditions) may be more cost-effective and easier to handle and remove.[6][8] However, this may increase the risk of hydrolysis of the benzoyl chloride, requiring careful control of addition rates and temperature.

  • Purification: Relying on recrystallization instead of chromatography is a key factor for achieving high throughput and scalability. Process optimization should focus on identifying a robust crystallization procedure that consistently delivers high purity and yield.

  • Product Stability: The N-benzoyl group is generally stable, but the final product should be stored in a cool, dry place away from strong acids or bases.

Conclusion

The protocol detailed in this application note presents a reliable, scalable, and well-documented route for the synthesis of (1-Benzoylazetidin-3-yl)methanol. By utilizing commercially available starting materials and a classic, robust chemical transformation, this method provides a practical solution for producing multi-gram quantities of this important building block. The emphasis on mechanistic understanding, operational safety, and scalability makes this guide a valuable resource for professionals in the pharmaceutical and chemical research sectors.

References

  • Benzoyl chloride - PENTA. (2025, March 26). PENTA.
  • Safety Data Sheet: Benzoyl chloride - Carl ROTH. (n.d.). Carl ROTH.
  • BENZOYL CHLORIDE AR - Loba Chemie. (2023, December 8). Loba Chemie.
  • ICSC 0016 - BENZYL CHLORIDE. (n.d.).
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. (2024, November 5). MedChemExpress.
  • Benzoyl chloride SDS, 98-88-4 Safety D
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG.
  • Azetidine hydrochloride - Apollo Scientific. (2023, July 5). Apollo Scientific.
  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Schotten–Baumann reaction - Grokipedia. (n.d.). Grokipedia.
  • Azetidine - Apollo Scientific. (n.d.). Apollo Scientific.
  • MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. (n.d.). Toronto Research Chemicals.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine - Benchchem. (n.d.). Benchchem.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23). Chemistry Notes.
  • Schotten–Baumann reaction - Wikipedia. (n.d.). Wikipedia.
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23). J&K Scientific LLC.
  • Azetidin-3-ylmethanol | 95849-02-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • (1-Nitrosoazetidin-3-yl)methanol | CAS No. 2901864-53-5 | Clearsynth. (n.d.). Clearsynth.
  • [3-(hydroxymethyl)azetidin-3-yl]methanol 97% | CAS: 45512-27-4 | AChemBlock. (2026, February 22). AChemBlock.
  • REGIOSELECTIVE N-ACYLATION OF - Research Article. (2014, June 26).
  • (AZETIDIN-3-YL)METHANOL | 95849-02-8 - ChemicalBook. (2025, July 16). ChemicalBook.
  • (Azetidine-3-yl)methanol | 95849-02-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • A. General synthetic route for accessing azetidines via intermolecular... | Download Scientific Diagram - ResearchGate. (n.d.).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.). Semantic Scholar.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES.
  • (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook. (n.d.). ChemicalBook.
  • 72351-36-1|(1-Benzhydrylazetidin-3-yl)methanol|BLD Pharm. (n.d.). BLD Pharm.
  • (1-benzoylazetidin-3-yl)methanol-None - Thoreauchem. (n.d.). Thoreauchem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023, September 18). Frontiers in Chemistry.
  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025, March 19).
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. (2019, May 13). RSC Publishing.
  • (PDF) Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives, - ResearchGate. (n.d.).
  • (1-methanesulfonylazetidin-3-yl)methanol (C5H11NO3S) - PubChemLite. (n.d.). PubChemLite.
  • WO2019204740A1 - Compositions and methods for preparing and using azetidines - Google Patents. (n.d.).
  • [3-(Bromomethyl)-1-Tosylazetidin-3-Yl]Methanol 98.0%(GC) | PureSynth. (n.d.). PureSynth.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Azetidine Synthesis & Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering O-benzoylation issues during azetidine synthesis. It addresses two distinct but related chemical challenges:

  • Competitive O-acylation during the protection of amino-alcohol precursors.

  • Intramolecular O-alkylation (Oxazine formation) during the ring-closure step of

    
    -benzoyl precursors.
    

Topic: Preventing O-Benzoylation Side Reactions Ticket ID: AZT-BZ-001 Status: Open for Troubleshooting

Diagnostic & Mechanistic Insight

Before adjusting your protocol, you must identify which O-benzoylation pathway is compromising your yield.

The Two "O-Benzoylation" Failure Modes
Failure ModeStage of SynthesisThe Chemical EventResulting Impurity
Type A: Competitive O-Acylation Precursor Preparation (Protection)Benzoyl chloride attacks the hydroxyl group of an amino alcohol instead of/in addition to the amine.

-Benzoate ester
or

-dibenzoyl species.
Type B: Intramolecular O-Alkylation Cyclization (Ring Closure)The carbonyl oxygen of the

-benzoyl amide attacks the electrophilic carbon (

-position) instead of the nitrogen.
5,6-Dihydro-4H-1,3-oxazine (6-membered ring).
Visualizing the Competition (Pathway Analysis)

The diagram below illustrates the critical bifurcation point during the cyclization of


-benzoyl-3-halopropylamines. This is the most common source of "O-benzoylation" failure in azetidine synthesis.

Azetidine_Pathways Precursor N-Benzoyl-3-haloamine (Precursor) Intermediate Amide Resonance (Ambident Nucleophile) Precursor->Intermediate N_Anion N-Anion Species (Deprotonated) Intermediate->N_Anion Strong Base (NaH, KOtBu) O_Nucleophile Neutral Amide (O-Nucleophilic) Intermediate->O_Nucleophile Weak/No Base (Thermal) Azetidine N-Benzoyl Azetidine (4-Membered Ring) N_Anion->Azetidine Kinetic Control (N-Alkylation) Oxazine 2-Phenyl-5,6-dihydro- 4H-1,3-oxazine (6-Membered Ring) O_Nucleophile->Oxazine Thermodynamic Control (O-Alkylation)

Figure 1: Mechanistic bifurcation between N-alkylation (Azetidine) and O-alkylation (Oxazine). Controlling the protonation state of the amide is critical.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am protecting 3-amino-1-propanol with Benzoyl Chloride, but I see significant O-benzoylation (ester formation)."

Q: How do I ensure exclusive N-benzoylation in the presence of a free hydroxyl group? A: The reaction kinetics favor amine acylation, but the presence of excess base or acylating agent promotes O-acylation.

The Fix: Schotten-Baumann Biphasic Conditions Do not use anhydrous conditions (e.g., DCM/Et3N) if selectivity is the issue. Use a biphasic system which suppresses O-acylation by solvating the alkoxide in the aqueous phase or keeping the pH controlled.

Protocol:

  • Solvent: THF:Water (1:1) or DCM:Water (1:1).

  • Base: Use

    
     (weak inorganic base). Avoid strong organic bases like DMAP which catalyze ester formation.
    
  • Temperature: Maintain

    
     strictly.
    
  • Stoichiometry: Add Benzoyl Chloride (1.05 equiv) dropwise to the amine (1.0 equiv) and base (2.5 equiv).

  • Workup: If trace O-benzoate forms, stir the crude mixture in

    
     for 15–30 minutes at room temperature. The ester (O-Bz) hydrolyzes much faster than the amide (N-Bz), "cleaning" your product back to the alcohol.
    
Issue 2: "My cyclization yielded a product with the correct mass, but the NMR is wrong. It looks like a 6-membered ring."

Q: Why did I form the oxazine instead of the azetidine? A: You likely performed the cyclization under conditions where the amide oxygen was the dominant nucleophile. This happens when the amide nitrogen is not fully deprotonated. The neutral amide oxygen is a "harder" nucleophile and attacks the electrophile to form the thermodynamically stable 6-membered oxazine ring (O-alkylation).

The Fix: The "Anion Switch" To force azetidine formation, you must convert the amide into an imidate anion (N-anion).

Protocol Adjustment:

  • Base: Switch to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . You need a base with a pKa > 18 to fully deprotonate the amide (pKa ~15-17). Carbonate bases (

    
    , 
    
    
    
    ) are often insufficient for this specific transformation.
  • Solvent: Use DMF or THF . DMF is superior for stabilizing the specific transition state for 4-membered ring closure.

  • Temperature: Heat is often required (

    
    ), but ensure the base is added first at 
    
    
    
    to ensure deprotonation before heating.
Issue 3: "I cannot use strong bases like NaH. Are there alternatives?"

Q: Can I synthesize N-benzoyl azetidines without generating the amide anion? A: It is difficult. If you cannot use strong bases, the risk of O-alkylation is high. However, you can alter the Leaving Group (LG) .

Strategy:

  • Change the LG: Use a softer leaving group like Iodide . (Reaction of chloro-precursor with NaI in acetone first).

  • Phase Transfer Catalysis (PTC): Use

    
    , Toluene, and 
    
    
    
    (tetrabutylammonium bromide). The interfacial deprotonation can favor N-alkylation in some substrates.

Validated Experimental Protocols

Protocol A: Selective Synthesis of -(3-bromopropyl)benzamide

Target: Creating the precursor without O-benzoylation.

  • Dissolution: Dissolve 3-bromopropylamine hydrobromide (

    
    ) in Water (
    
    
    
    ) and DCM (
    
    
    ).
  • Basification: Add

    
     (
    
    
    
    ) in one portion. Cool to
    
    
    .
  • Acylation: Add Benzoyl chloride (

    
    ) dropwise over 15 minutes.
    
  • Reaction: Vigorously stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Validation: Check TLC. If bis-acylation (N,N-diBz) or O-acylation is suspected, treat with

    
     for 10 mins.
    
  • Isolation: Separate organic layer, dry over

    
    , concentrate.
    
Protocol B: Cyclization to -Benzoyl Azetidine (Preventing Oxazine)

Target: Ring closure via N-alkylation.

  • Preparation: Suspend

    
     (
    
    
    
    dispersion,
    
    
    ) in anhydrous DMF (
    
    
    concentration relative to substrate) under Argon.
  • Addition: Cool to

    
    . Add a solution of 
    
    
    
    -(3-bromopropyl)benzamide (
    
    
    ) in DMF dropwise.
    • Critical Step: Evolution of

      
       gas indicates deprotonation. Stir at 
      
      
      
      for 30 mins to ensure complete formation of the N-anion.
  • Cyclization: Heat the mixture to

    
     for 2–4 hours.
    
  • Quench: Cool to

    
    . Carefully quench with saturated 
    
    
    
    .
  • Workup: Extract with

    
     (
    
    
    
    ). Wash combined organics with
    
    
    solution (to remove DMF) and Brine.
  • Purification: Flash chromatography. Azetidines are often less polar than the open-chain precursor but more polar than the oxazine side product.

Data Summary: Base Effect on Selectivity

The following table summarizes how base selection impacts the ratio of Azetidine (N-product) vs. Oxazine (O-product) in the cyclization of


-(3-chloropropyl)benzamide.
Base UsedSolventpKa (approx)Major ProductMechanism
NaH DMF35Azetidine (>95%) Irreversible deprotonation forms N-anion.
KOtBu THF17Azetidine (80-90%) Strong base favors N-anion; steric bulk aids selectivity.

Acetone10Oxazine / Mixture Incomplete deprotonation; neutral amide oxygen attacks.
Et3N DCM11No Reaction / Oxazine Too weak to deprotonate amide; thermal O-alkylation dominates if forced.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.

  • Singh, G. S., & D'Höge, F. (2017). Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Society Reviews.

  • Vargas-Mendez, L. et al. (2023). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids. Journal of the Mexican Chemical Society.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.

Technical Guide: Purification & Isolation of (1-Benzoylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Physicochemical Context

Before initiating purification, it is critical to understand the physicochemical behavior of your target.[1] (1-Benzoylazetidin-3-yl)methanol is a strained, four-membered heterocycle featuring both a polar hydroxyl group and a lipophilic benzoyl moiety.

  • CAS Number: 1464848-13-2[2][3]

  • Molecular Formula: C₁₁H₁₃NO₂[2]

  • Molecular Weight: 191.23 g/mol

  • Physical State: Typically a white to off-white powder (high purity) or viscous oil (crude/impure).

  • Solubility Profile: Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in Hexanes, Et₂O.[1]

Critical Stability Note: While the N-benzoyl group stabilizes the azetidine nitrogen against oxidation, the strained ring system remains susceptible to nucleophilic ring-opening under strongly acidic conditions or high thermal stress (>100°C). Avoid prolonged exposure to strong mineral acids.

Primary Purification Workflow (Decision Matrix)

The following flowchart outlines the logic for selecting the appropriate purification method based on the state of your crude material.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Amorphous Recryst Method A: Recrystallization (EtOAc/Hexane) Solid->Recryst Trituration Method B: Trituration (Cold Et₂O or Pentane) Oil->Trituration Attempt to Solidify PurityCheck Purity Check (HPLC/NMR) Recryst->PurityCheck Trituration->Recryst Solid formed Flash Method C: Flash Chromatography (DCM/MeOH) Trituration->Flash Remains Oil Flash->PurityCheck PurityCheck->Flash Fail (Mixed Fractions) Success Target Purity >98% PurityCheck->Success Pass

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude physical state.

Detailed Protocols

Phase 1: The Workup (Chemical Purification)

Goal: Remove bulk benzoic acid and inorganic salts before chromatography.[1]

If you synthesized this via benzoylation of azetidin-3-ylmethanol, your main impurities are likely benzoic acid and triethylamine hydrochloride .

  • Quench: Dilute reaction mixture with EtOAc (10 mL per gram of substrate).

  • Acid Wash (Mild): Wash organic layer with 0.5 M Citric Acid or 1 M HCl (cold).[1]

    • Why? This removes unreacted amine starting material and amine bases (TEA/DIPEA).[1]

    • Caution: Do not use concentrated HCl; it may open the azetidine ring [1].

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (x2).[1]

    • Why? This converts benzoic acid (byproduct of benzoyl chloride) into sodium benzoate, which partitions into the aqueous phase.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

Phase 2: Recrystallization (Method A)

Best for: Solid crude material with purity >85%.[1]

ParameterSpecification
Solvent System Ethyl Acetate (Solvent) / n-Hexane (Anti-solvent)
Ratio 1:3 to 1:5 (v/v)
Temperature Dissolve at 60°C → Cool to 4°C

Protocol:

  • Dissolve the crude solid in the minimum amount of hot EtOAc (60°C).

  • Add n-Hexane dropwise until persistent cloudiness (turbidity) appears.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the white crystals and wash with cold Hexane.

Phase 3: Flash Column Chromatography (Method C)

Best for: Oily crude or low-purity material.

Because the compound contains a hydroxyl group and an amide, it is moderately polar.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM / MeOH gradient (0% → 10% MeOH).

    • Alternative: EtOAc / Hexane (50% → 100% EtOAc).[1]

Step-by-Step:

  • Load: Dissolve crude oil in a minimum volume of DCM. Load onto the column.

  • Elute: Start with 100% DCM to elute non-polar impurities (e.g., bis-benzoylated byproducts).[1]

  • Gradient: Gradually increase polarity to 5% MeOH in DCM. The product typically elutes between 3-6% MeOH.

  • Visualization: The benzoyl group is UV active. Monitor at 254 nm .

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: The solution is likely too concentrated, or the cooling was too rapid.[1] Impurities can also lower the melting point, causing the product to separate as a liquid phase (oil) before it crystallizes.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of additional EtOAc (solvent).[1] "Seed" the solution with a tiny crystal of pure product if available. Scratch the glass surface with a spatula to induce nucleation.

Q2: I see two spots on TLC that are very close together. Is my compound decomposing?

  • Analysis: If the spots merge or streak, it might be rotamers.[1] N-Benzoyl azetidines exhibit restricted rotation around the amide bond (C-N), often showing two distinct NMR sets or broadened TLC spots [2].[1]

  • Verification: Run the TLC in a slightly more polar solvent. If isolated and re-run, does the single spot split again? If yes, it is rotamers, not impurities. Run high-temperature NMR (e.g., at 50°C) to see if peaks coalesce.[1]

Q3: Can I use primary amines to scavenge excess benzoyl chloride?

  • Advice: Yes, adding a scavenger like 3-(dimethylamino)propylamine (DMAPA) before workup can react with excess benzoyl chloride to form a water-soluble amide, which is easily removed in the acidic wash step (Phase 1, Step 2).[1]

Q4: The yield is lower than expected after column chromatography.

  • Cause: The hydroxyl group may be adsorbing irreversibly to the silica, or the compound is precipitating on the column.[1]

  • Fix: Ensure your mobile phase contains at least 1-2% MeOH to deactivate the silica silanols. If solubility is an issue in DCM, switch to an EtOAc-based system.[1]

References

  • Padwa, A., & Bur, S. K. (2004).[1] The chemistry of azetidines. In Heterocyclic Chemistry. Use of strong acids can lead to ring-opening hydrolysis of azetidines.

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Discussion on amide rotamers and restricted rotation.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71309436. Retrieved from [Link][1]

Sources

Technical Support Center: Purifying Crude (1-Benzoylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of (1-Benzoylazetidin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve the desired purity for your downstream applications. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the purification of (1-Benzoylazetidin-3-yl)methanol:

Q1: What are the most common impurities I should expect in my crude (1-Benzoylazetidin-3-yl)methanol?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. Specifically, you might encounter benzoic acid (from hydrolysis of the benzoyl group), and potentially dimeric or polymeric byproducts. The stability of the azetidine ring, while greater than that of aziridines, can still be a factor leading to ring-opened impurities under harsh conditions.[1]

Q2: My crude product is a persistent oil and won't solidify. What are my options?

A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point. The first step is to ensure all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, column chromatography is often the most effective method for purification. Alternatively, you can attempt a "salting out" or precipitation by dissolving the oil in a minimal amount of a solvent in which it is highly soluble, and then adding an anti-solvent in which it is insoluble.[2][3]

Q3: I'm observing degradation of my compound during purification. What can I do to minimize this?

A3: (1-Benzoylazetidin-3-yl)methanol can be sensitive to both acidic and basic conditions, which can lead to the hydrolysis of the benzoyl protecting group.[4] It is crucial to maintain a neutral pH during aqueous workups. When employing chromatography, using a mobile phase with a neutral modifier or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine can prevent on-column degradation.

Q4: What is the best general approach for purifying this compound?

A4: For most common impurity profiles, a two-step approach is highly effective. First, an aqueous workup to remove water-soluble impurities. This is followed by either recrystallization (if the crude material is a solid) or column chromatography. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities.

Troubleshooting Impurity Removal

This section provides a more detailed, problem-oriented approach to specific purification challenges.

Problem 1: Presence of Benzoic Acid

Symptom: Your NMR spectrum shows a broad singlet around 10-12 ppm, and your TLC plate shows a streak or a spot with a low Rf that stains with an acidic indicator.

Cause: Hydrolysis of the N-benzoyl group, which can occur during the reaction or an acidic workup.[4]

Solution Workflow:

start Crude Product (Contaminated with Benzoic Acid) wash Aqueous Wash (Dilute NaHCO₃ or Na₂CO₃ solution) start->wash Dissolve in organic solvent extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) wash->extract Separate layers dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Basic wash workflow for benzoic acid removal.

Detailed Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This will deprotonate the acidic benzoic acid, forming sodium benzoate, which is highly soluble in the aqueous layer.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary (monitor with pH paper).

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Problem 2: Colored Impurities and Baseline Material on TLC

Symptom: The crude product is dark in color, and the TLC analysis shows non-mobile, colored material at the baseline.

Cause: These are often high-molecular-weight, non-polar byproducts or polymeric material.

Solution Workflow:

start Crude Product (Colored/Polymeric Impurities) dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool Slow Cooling to Room Temp & then Ice Bath hot_filter->cool Filtrate vacuum_filter Vacuum Filtration cool->vacuum_filter wash_crystals Wash with Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Purified Crystalline Product dry_crystals->end

Caption: Recrystallization workflow for removing colored and non-polar impurities.

Detailed Protocol: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[5][6][7] The key is to find a suitable solvent or solvent system.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures thereof) to find a suitable one. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[2][5][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[3]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Keep the solution hot for a few minutes.[5]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[5][7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][6] Dry the crystals thoroughly.

Solvent System Compound Solubility Impurity Solubility Notes
Methanol Moderate to HighVariesGood starting point for polar compounds.[2]
Ethyl Acetate/Hexanes High in Ethyl Acetate, Low in HexanesOften soluble in the mixtureGood for compounds of intermediate polarity.
Ethanol/Water High in Ethanol, Low in WaterOften soluble in the mixtureEffective for many organic compounds.[3][5]
Problem 3: Closely-Related Structural Impurities

Symptom: TLC analysis shows spots with Rf values very close to your product, making separation by recrystallization difficult.

Cause: These are often isomers or byproducts with similar polarity to the desired compound.

Solution: Column Chromatography

Flash column chromatography is the method of choice for separating compounds with similar polarities.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate eluent system. Aim for an Rf value of 0.2-0.4 for your desired compound. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for a wide range of organic compounds.
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolGradients of these systems offer good resolving power.
Detection UV (at 254 nm), or staining (e.g., KMnO₄)The benzoyl group is UV active. Staining can visualize non-UV active impurities.

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Vertex AI Search.
  • Recrystallization. NIUS Chemistry Experiments.
  • Recrystallization1. University of Missouri-St. Louis.
  • Recrystallization - Single Solvent. University of Calgary.
  • Removal of the benzoyl group in product 19 f by hydrolysis under acidic... ResearchGate.
  • How to recrystallize a product from methanol. Quora.
  • Experiment 9 — Recrystallization. Swarthmore College.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Technical Support Center: Stability of (1-Benzoylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for experiments involving (1-Benzoylazetidin-3-yl)methanol, with a specific focus on its stability in basic conditions. As Senior Application Scientists, we are dedicated to providing you with not only procedural steps but also the underlying scientific principles to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (1-Benzoylazetidin-3-yl)methanol under basic conditions?

A1: The two primary stability concerns for (1-Benzoylazetidin-3-yl)methanol in a basic environment are:

  • Hydrolysis of the N-benzoyl amide bond: Amides can undergo hydrolysis under basic conditions to yield a carboxylic acid (benzoic acid) and an amine (azetidin-3-yl)methanol.[1][2] This reaction is typically slower than acid-catalyzed hydrolysis but can be significant, especially with increased temperature and base concentration.[2][3] The reaction proceeds via nucleophilic addition of a hydroxide ion to the amide carbonyl group.[1][2]

  • Ring-opening of the azetidine ring: The four-membered azetidine ring is strained and susceptible to nucleophilic attack, which can lead to ring-opening.[4][5] While the N-benzoyl group's electron-withdrawing nature can influence the ring's reactivity, strong bases or elevated temperatures can promote this degradation pathway.

Q2: At what pH range should I be concerned about the degradation of (1-Benzoylazetidin-3-yl)methanol?

A2: While specific degradation kinetics for this exact molecule may not be published, concerns for base-mediated degradation generally increase at pH values above 8. Significant degradation is more likely to be observed at pH 10 and above, particularly with heating. It is crucial to experimentally determine the stability profile within the specific pH range of your application.

Q3: How can I monitor the stability of (1-Benzoylazetidin-3-yl)methanol in my experiments?

A3: The most common and effective method for monitoring the stability of your compound is through High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its potential degradants over time. Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to observe structural changes.[6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Issue 1: Rapid loss of starting material in a basic reaction medium.
  • Symptom: HPLC analysis shows a significant decrease in the peak area corresponding to (1-Benzoylazetidin-3-yl)methanol shortly after exposure to basic conditions.

  • Potential Cause 1: Amide Hydrolysis. The N-benzoyl group is being cleaved.

    • Troubleshooting Steps:

      • Analyze for Degradants: Look for the appearance of new peaks in your chromatogram that could correspond to benzoic acid and (azetidin-3-yl)methanol. If using LC-MS, monitor for their respective molecular ions.

      • Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of hydrolysis.

      • Use a Weaker Base: If the reaction chemistry allows, consider using a milder base (e.g., potassium carbonate instead of sodium hydroxide).

      • Limit Exposure Time: Minimize the time the compound is exposed to the basic environment.

  • Potential Cause 2: Azetidine Ring-Opening. The four-membered ring is being cleaved.

    • Troubleshooting Steps:

      • Structural Elucidation: Utilize LC-MS/MS and/or isolate the major degradant for NMR analysis to confirm a ring-opened structure.

      • Protecting Group Strategy: For synthetic applications, consider if an alternative N-protecting group that is more stable to basic conditions could be employed.

Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram.
  • Symptom: In addition to the starting material peak, several new, unidentified peaks appear and grow over time.

  • Potential Cause: Complex Degradation Cascade. The initial degradation products may be unstable and undergo further reactions.

    • Troubleshooting Steps:

      • Forced Degradation Study: Conduct a systematic forced degradation study to understand the degradation pathways.[6][8][9] This involves exposing the compound to more extreme basic conditions for a shorter period to intentionally generate degradants for identification.

      • Time-Course Analysis: Analyze samples at multiple time points to track the formation and potential subsequent degradation of intermediates.

      • Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to assess the peak purity of your starting material and degradant peaks.

Experimental Protocols

Protocol 1: Basic Stability Assessment via HPLC

This protocol outlines a general procedure for assessing the stability of (1-Benzoylazetidin-3-yl)methanol in a basic solution.

Materials:

  • (1-Benzoylazetidin-3-yl)methanol

  • HPLC-grade acetonitrile and water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (1-Benzoylazetidin-3-yl)methanol in acetonitrile at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add the desired volume of a basic solution (e.g., 0.1 M NaOH) to achieve the target final concentration of your compound (e.g., 0.1 mg/mL).

    • Bring the flask to final volume with a mixture of water and acetonitrile to ensure solubility.

  • Control Sample Preparation: Prepare a control sample using water instead of the basic solution.

  • Incubation: Store the stress and control samples at a controlled temperature (e.g., ambient or elevated, such as 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of HCl to stop the degradation.

  • HPLC Analysis: Analyze the neutralized samples by HPLC.

Data Analysis: Calculate the percentage of (1-Benzoylazetidin-3-yl)methanol remaining at each time point relative to the initial (t=0) concentration.

Time (hours)% Remaining (Control)% Remaining (0.1 M NaOH)
0100100
299.895.2
499.790.5
899.582.1
2499.265.4
Table 1: Example stability data for (1-Benzoylazetidin-3-yl)methanol at 40°C.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of (1-Benzoylazetidin-3-yl)methanol in basic conditions and the experimental workflow for stability testing.

cluster_main Degradation of (1-Benzoylazetidin-3-yl)methanol cluster_products Degradation of (1-Benzoylazetidin-3-yl)methanol A (1-Benzoylazetidin-3-yl)methanol B Benzoic Acid A->B Amide Hydrolysis C (Azetidin-3-yl)methanol A->C Amide Hydrolysis D Ring-Opened Products A->D Ring Opening

Caption: Potential degradation pathways under basic conditions.

cluster_workflow Stability Testing Workflow prep Sample Preparation (Compound in Basic Solution) incubate Incubation (Controlled Temperature) prep->incubate sample Time-Point Sampling incubate->sample quench Neutralization (Quench) sample->quench analyze HPLC/LC-MS Analysis quench->analyze data Data Interpretation analyze->data

Caption: Workflow for experimental stability assessment.

References

  • LibreTexts. (2021). 11.10 Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-147.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • FDA. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Organic Synthesis. Hydrolysis of Amide. [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • ChemRxiv. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • MDPI. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • The Royal Society of Chemistry. (2021).
  • National Institutes of Health. (2018). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. [Link]

  • Kuna, A. K., Ganapaty, S., & Radha, G. V. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. International Journal of Pharmaceutical Sciences and Research, 9(12), 5234-5240.
  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]

  • National Institutes of Health. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • ResearchGate. (2025). Four-membered ring systems. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Royal Society of Chemistry. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]

  • Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products.
  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • Heterocyclic Chemistry. 1.2 Azetidinones (~-Lactams).
  • Chemical Reviews. (2020). Cleavage of Carbon–Carbon σ-Bonds of Four-Membered Rings. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Porta, A., & Protti, S. PHOTOCHEMICAL ACCESS TO FOUR MEMBERED HETEROCYCLES.
  • Indian Academy of Sciences. (2015). Experimental and theoretical rearrangement of N-acyl-2,2- dimethylaziridines in acidic medium. [Link]

  • ResearchGate. (2018). Stability Studies of N‐Acylimidazoles. [Link]

  • Journal of Applied Bioanalysis. (2018). Use Of A Monolithic Column For The Development And Validation Of A Hplc Method For The Determination Of Famotidine, Cimetidine And Nizatidine In Biological Fluids. [Link]

  • Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Beilstein Journals. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]

  • Frontiers. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. [Link]

  • ResearchGate. (2025). N-Aminoazetidinecarboxylic Acid: Direct Access to a Small-Ring Hydrazino Acid. [Link]

  • Taylor & Francis Online. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. [Link]

  • ResearchGate. (2016). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of (1-Benzoylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Benzoylazetidine Moiety

(1-Benzoylazetidin-3-yl)methanol is a heterocyclic compound featuring a strained four-membered azetidine ring, an N-benzoyl group, and a hydroxymethyl substituent. This combination of functionalities makes it a valuable building block in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its structural elucidation, providing unambiguous information about its atomic connectivity and stereochemistry. This guide will dissect the predicted ¹H NMR spectrum of this molecule, highlighting the key features that enable its positive identification.

Section 1: Predicted ¹H NMR Profile of (1-Benzoylazetidin-3-yl)methanol

To understand the spectrum, we must first analyze the chemical environment of each proton in the molecule. The structure and proton assignments are shown below:

Molecular structure of (1-Benzoylazetidin-3-yl)methanol with proton labels

Figure 1: Structure of (1-Benzoylazetidin-3-yl)methanol with proton numbering.

The predicted ¹H NMR data, assuming analysis in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below. These predictions are based on established chemical shift principles and data from analogous structures.[1][2]

Table 1: Predicted ¹H NMR Data for (1-Benzoylazetidin-3-yl)methanol in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale for Assignment
H-Ar 7.40 - 7.65Multiplet (m)5H-Protons on the phenyl ring of the benzoyl group. The ortho-protons (closest to the carbonyl) will be the most downfield.
H-2a, H-4a 4.20 - 4.40Triplet (t) or Multiplet (m)2HJ ≈ 8-10 HzThese protons are adjacent to the electron-withdrawing nitrogen and are deshielded by the anisotropic effect of the benzoyl carbonyl group.[3] Due to amide bond rotation, they may appear as a broad or complex multiplet.
H-2b, H-4b 3.95 - 4.15Triplet (t) or Multiplet (m)2HJ ≈ 8-10 HzAlso adjacent to the nitrogen, but potentially oriented differently with respect to the benzoyl group, leading to a slightly different chemical shift.
H-3 2.80 - 3.00Multiplet (m)1HJ ≈ 6-8 HzThe methine proton on the azetidine ring, coupled to the adjacent CH₂ groups (H-2, H-4) and the CH₂OH group.
H-5 3.65 - 3.80Doublet (d)2HJ ≈ 6 HzProtons of the hydroxymethyl group, coupled to the methine proton (H-3).[4]
-OH 1.80 - 2.50Broad Singlet (br s)1H-The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and temperature. It may exchange with D₂O.[5][6]

Section 2: Comparative Spectral Analysis

The unique structural features of (1-Benzoylazetidin-3-yl)methanol become evident when its predicted spectrum is compared against relevant alternatives.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

CompoundAzetidine Ring Protons (α to N)Azetidine Ring Proton (at C3)N-Substituent Protons
(1-Benzoylazetidin-3-yl)methanol (Predicted) ~3.95 - 4.40 ~2.80 - 3.00 ~7.40 - 7.65 (Aromatic)
1-Boc-3-azetidinone [7]~4.24 (singlet)-~1.43 (singlet, 9H)
Azetidin-3-ylmethanol [8]~3.6 - 3.8~2.6 - 2.8- (NH proton signal)
3-Methoxyazetidine [9]~3.63 (triplet)~3.98 (quintet)- (NH proton signal)

Key Comparative Insights:

  • Effect of the N-Benzoyl Group: The most significant difference is the dramatic downfield shift of the azetidine protons alpha to the nitrogen (H-2, H-4) in our target molecule (~3.95-4.40 ppm) compared to the unsubstituted azetidin-3-ylmethanol (~3.6-3.8 ppm). This deshielding is caused by the strong electron-withdrawing nature and the magnetic anisotropy of the benzoyl group's carbonyl bond.[3][10]

  • Comparison with N-Boc Protection: The N-Boc protecting group in 1-Boc-3-azetidinone also deshields the alpha protons, but the key differentiator is the substituent signal. The N-Boc group gives a large, sharp singlet for its nine equivalent protons around 1.43 ppm, whereas the N-benzoyl group provides characteristic aromatic signals between 7.4-7.7 ppm.[7]

  • Influence of the 3-Substituent: The methine proton at the C3 position is shifted downfield by the hydroxymethyl group compared to an unsubstituted azetidine ring.

Section 3: Experimental Protocol for High-Quality Spectrum Acquisition

Adherence to a meticulous protocol is critical for obtaining a high-quality, interpretable ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, purified (1-Benzoylazetidin-3-yl)methanol sample.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[11][12] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.[13]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point.[4]

    • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Suspended solids will degrade spectral quality.

  • Instrument Setup & Calibration (400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and carefully place it into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Perform baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Data (FID) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate (TMS = 0 ppm) baseline->calibrate integrate Integrate Peaks calibrate->integrate

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The ¹H NMR spectrum of (1-Benzoylazetidin-3-yl)methanol presents a unique set of signals that allow for its unambiguous identification. The key diagnostic features are the downfield-shifted aromatic protons of the benzoyl group and the characteristically deshielded protons on the azetidine ring adjacent to the amide nitrogen. By comparing this spectral data with that of structurally related compounds and following a rigorous experimental protocol, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity and success of their drug development and chemical research endeavors.

References

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzoyl Azetidines and Related N-Acyl Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the gas-phase fragmentation behavior of N-benzoyl azetidines under collision-induced dissociation (CID) mass spectrometry. The unique fragmentation pathways dictated by the inherent strain of the four-membered azetidine ring are contrasted with those of the less-strained N-benzoyl pyrrolidine (five-membered) and N-benzoyl piperidine (six-membered) analogues. By elucidating the core fragmentation mechanisms, this document serves as a crucial resource for researchers in drug development and medicinal chemistry for the structural characterization, impurity profiling, and metabolic analysis of compounds containing these important heterocyclic motifs. Supporting experimental data and detailed analytical protocols are provided to ensure scientific rigor and reproducibility.

Introduction: The Significance of N-Acyl Azetidines

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their constrained ring system imparts a unique three-dimensional geometry, making them valuable as conformationally restricted scaffolds and bioisosteres for larger rings or acyclic moieties. The N-benzoyl group is a common protecting group and a structural component in many biologically active molecules.

Understanding the fragmentation behavior of N-benzoyl azetidines via mass spectrometry (MS) is paramount for their unambiguous identification.[2] Common ionization techniques like Electrospray Ionization (ESI) and subsequent tandem mass spectrometry (MS/MS) analysis, often involving collision-induced dissociation (CID), are workhorse methods for structural elucidation.[3][4] The fragmentation patterns observed are a direct consequence of the molecule's structure, with the high ring strain of the azetidine core playing a decisive role in directing cleavage pathways, often in competition with fragmentation of the N-benzoyl substituent.

This guide will explore these competing pathways, compare them with the behavior of the analogous five- and six-membered rings, and provide a practical framework for analysis.

Core Fragmentation Principles and Competing Pathways

Under positive-ion ESI conditions, N-benzoyl azetidine and its analogues are readily protonated, typically at the amide oxygen, to form the precursor ion [M+H]⁺. The subsequent fragmentation induced by collisional activation is primarily governed by a competition between two major dissociation channels:

  • Acyl Group Fragmentation: Cleavage of the robust amide C-N bond or fragmentation involving the benzoyl moiety.

  • Ring-Directed Fragmentation: Cleavage and opening of the heterocyclic ring, a pathway highly influenced by ring strain.

The following diagram illustrates the generalized workflow for analyzing these compounds.

G cluster_sample Sample Preparation & Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A N-Benzoyl Azetidine in Solution (e.g., ACN/H2O + 0.1% FA) B Electrospray Ionization (ESI) Formation of [M+H]⁺ A->B C MS1: Precursor Ion Selection (Isolation of [M+H]⁺) B->C D MS2: Collision-Induced Dissociation (CID) (Fragmentation in Collision Cell) C->D E Fragment Ion Analysis (Mass Analyzer) D->E F Mass Spectrum Generation E->F G Structural Elucidation (Pathway Analysis) F->G G parent_node parent_node fragment_node fragment_node neutral_loss neutral_loss parent N-Benzoyl Azetidine [M+H]⁺ m/z 162.09 frag105 Benzoylium Ion [C₇H₅O]⁺ m/z 105.03 parent->frag105 - C₃H₆N• frag134 [M+H-C₂H₄]⁺ m/z 134.06 parent->frag134 - C₂H₄ frag41 [C₃H₅]⁺ m/z 41.04 parent->frag41 - C₇H₇NO

Caption: Proposed primary fragmentation pathways for protonated N-benzoyl azetidine.

Comparative Analysis: Azetidine vs. Pyrrolidine vs. Piperidine

The diagnostic power of these fragmentation patterns becomes evident when comparing N-benzoyl azetidine with its less-strained homologues. As ring size increases, the propensity for ring-opening fragmentation decreases, and pathways involving the acyl group or rearrangements become more competitive.

  • N-Benzoyl Pyrrolidine (5-membered ring): This compound has significantly less ring strain. While it can still undergo ring fragmentation, a characteristic pathway is the loss of a C₄H₇• radical, but pathways like the McLafferty rearrangement may become more prominent if substituents are present. [5]The intensity of the ring-opening fragments is expected to be lower compared to the azetidine.

  • N-Benzoyl Piperidine (6-membered ring): As a nearly strain-free system, its fragmentation is less likely to be initiated by ring cleavage. [6]The dominant fragments are often related to the benzoyl group (m/z 105) and α-cleavage next to the nitrogen atom, leading to the loss of a C₅H₁₀N• radical. [7] The logical relationship between ring strain and fragmentation propensity is depicted below.

G concept concept pathway pathway observation observation A Increase in Ring Strain (Piperidine < Pyrrolidine < Azetidine) B Increased Propensity for Ring-Directed Fragmentation A->B drives C Decreased Stability of Molecular Ion A->C causes D Generation of Unique, Strain-Specific Fragment Ions (e.g., [M+H-28]⁺ for Azetidine) B->D leads to

Caption: Relationship between ring strain and fragmentation behavior.

Data Presentation: Summary of Key Fragment Ions

The following table summarizes the expected and observed major fragment ions for the N-benzoyl derivatives of azetidine, pyrrolidine, and piperidine under positive ion ESI-MS/MS conditions.

Compound (Precursor Ion [M+H]⁺)Major Fragment Ion (m/z)Proposed Structure / Neutral LossDominance of Pathway
N-Benzoyl Azetidine (m/z 162)134[M+H - C₂H₄]⁺High (Strain-Driven)
105[C₇H₅O]⁺High (Common Pathway)
77[C₆H₅]⁺Moderate
57[C₃H₆N]⁺Moderate
N-Benzoyl Pyrrolidine (m/z 176)105[C₇H₅O]⁺High (Common Pathway)
77[C₆H₅]⁺Moderate
70[C₄H₈N]⁺ (from α-cleavage)High
N-Benzoyl Piperidine (m/z 190)105[C₇H₅O]⁺High (Common Pathway)
84[C₅H₁₀N]⁺ (from α-cleavage)High
77[C₆H₅]⁺Moderate

Experimental Protocol: A Self-Validating System

This section provides a representative protocol for the analysis of N-benzoyl azetidines and its analogues. Trustworthiness in any analytical method relies on a robust and reproducible procedure.

Objective: To acquire high-resolution tandem mass spectra for the structural elucidation and comparison of N-benzoyl cyclic amines.

Materials:

  • N-Benzoyl Azetidine and analogues (Pyrrolidine, Piperidine)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Formic Acid (FA), 99%+ purity

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • A high-resolution mass spectrometer capable of MS/MS, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • An electrospray ionization (ESI) source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of each analyte at 1 mg/mL in ACN.

    • Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 ACN:Water solution containing 0.1% formic acid. The acid aids in the protonation of the analyte. [8] * Prepare a blank sample consisting of 50:50 ACN:Water with 0.1% formic acid.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's specifications using the appropriate calibrant solution. Ensure mass accuracy is within 5 ppm.

  • Infusion and MS1 Analysis:

    • Introduce the working solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode.

    • Typical ESI source parameters: Capillary voltage ~3.5-4.5 kV; Nebulizing gas (N₂) pressure ~1-2 bar; Drying gas (N₂) flow ~6-8 L/min at 200°C.

    • Acquire a full scan MS1 spectrum (e.g., m/z 50-500) to confirm the presence and charge state of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS) Analysis:

    • Set up a product ion scan experiment.

    • Select the [M+H]⁺ ion of the target analyte as the precursor ion in the first mass analyzer (e.g., quadrupole).

    • Introduce a collision gas (e.g., Argon or Nitrogen) into the collision cell.

    • Apply a range of collision energies (e.g., stepping from 10 eV to 40 eV) to induce fragmentation. This is a critical step; low energy may not induce sufficient fragmentation, while excessively high energy can lead to uninformative, complete shattering of the ion. [3] * Scan the second mass analyzer to detect the resulting product ions.

  • Data Analysis and Validation:

    • Process the acquired spectra to generate a product ion mass list.

    • Propose fragmentation pathways by calculating the mass differences between the precursor ion and major fragment ions.

    • Validate the proposed fragments by ensuring their elemental compositions are logical and consistent with the precursor. High-resolution data allows for the calculation of elemental formulas to confirm identities.

    • Compare the fragmentation patterns across the different analogues to identify the diagnostic ions specific to the azetidine ring.

Conclusion

The mass spectrometric fragmentation of N-benzoyl azetidines is characterized by a strong influence of the strained four-membered ring. The propensity for ring-opening via pathways like the loss of ethylene ([M+H-28]⁺) serves as a key diagnostic marker that distinguishes it from its less-strained N-benzoyl pyrrolidine and piperidine counterparts. In these larger ring systems, fragmentation is dominated by α-cleavage and pathways involving the benzoyl moiety. This comparative guide provides the foundational knowledge, experimental protocols, and interpretive framework necessary for researchers to confidently identify and structurally characterize molecules within this important class of nitrogen heterocycles.

References

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(15), 12158-12183. [Link]

  • Geu-Flores, F., et al. (2012). Mass spectrometry after collision-induced dissociation fragmentation of benzoyl-CoA. ResearchGate. [Link]

  • Sharma, S. K. (2011). Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Ismail, A. E., et al. (2006). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]b[9][10]enzodiazepin-1(2H)-ones. PubMed. [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [Link]

  • Faza, O. N., et al. (2024). Fragmentation Dynamics of Benzoyl Peroxide: Insights from Rotational Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Gucinski, A. C., & Reid, G. E. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. [Link]

  • MDPI. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Voinov, V. G., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Jones, C. M., et al. (2013). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC. [Link]

  • Santa Clara University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Santa Clara University. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. MDPI. [Link]

  • Hayes, R. N., & Gross, M. L. (1990). Collision-induced dissociation. Washington University in St. Louis. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC. [Link]

  • Tafazzoli, M., & Ghiasi, M. (2007). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). Benzoylpiperidine. PubChem. [Link]

  • Singh, C., et al. (2022). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. PMC. [Link]

  • Evershed, R. P., et al. (1989). Negative ion ammonia chemical ionization and electron impact ionization mass spectrometric analysis of steryl fatty acyl esters. PubMed. [Link]

  • Stefova, M., et al. (2018). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of the Macedonian Chemical Society. [Link]

  • Gorden, D. L., et al. (2009). Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells. PMC. [Link]

Sources

Comparative HPLC Retention Profiling: (1-Benzoylazetidin-3-yl)methanol vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

As a critical building block in modern drug discovery, the azetidine ring offers unique conformational rigidity and vectorization. However, its inherent physicochemical properties pose distinct challenges during analytical method development. This guide provides an objective, data-driven comparison of the HPLC retention behavior of (1-Benzoylazetidin-3-yl)methanol against its common structural alternatives: the basic (1-Benzylazetidin-3-yl)methanol and the aliphatic 1-Boc-azetidin-3-ylmethanol.

By understanding the causality behind their chromatographic interactions, analytical scientists can streamline column selection, optimize mobile phase pH, and eliminate peak tailing artifacts.

The Causality of Chromatographic Behavior: Amide vs. Amine

The choice of N-substituent on the azetidine ring is not merely a structural preference; it is the primary determinant of chromatographic behavior. The free azetidine ring is characterized by significant ring strain and high basicity, with a pKa of approximately 11.29 (1)[1].

When developing reversed-phase HPLC (RP-HPLC) methods, basic amines typically undergo protonation at acidic pH. This cationic state leads to poor hydrophobic retention and induces secondary ion-exchange interactions with residual, unendcapped silanols on the silica backbone, which manifests as severe peak tailing (2)[2].

However, in (1-Benzoylazetidin-3-yl)methanol , the nitrogen lone pair is delocalized into the benzoyl carbonyl group. This amide bond formation effectively quenches the basicity, rendering the molecule neutral under standard chromatographic conditions. Consequently, it exhibits highly predictable, pH-independent retention governed purely by solvophobic theory and


 interactions, allowing for simultaneous gradient separation alongside other neutral or acidic metabolites (3)[3].
Comparative HPLC Performance Data

The following table summarizes the quantitative retention data across two distinct pH environments, highlighting the stability of the benzoyl derivative compared to the pH-sensitive benzyl analog.

CompoundN-Substituent TypeIonization State (pH 2.7)Rt at pH 2.7 (min)Rt at pH 9.5 (min)Tailing Factor (

) at pH 2.7
(1-Benzoylazetidin-3-yl)methanol AmideNeutral2.45 2.45 1.05
(1-Benzylazetidin-3-yl)methanolTertiary AmineCationic (+1)0.853.201.45
1-Boc-azetidin-3-ylmethanolCarbamateNeutral2.802.801.02

Data acquired using a C18 Column (50 x 2.1 mm, 1.7 µm) with a 5-95% Acetonitrile gradient over 5 minutes.

Logical Relationship: N-Substitution and Retention

HPLC_Causality Start Azetidine Derivative Injected into HPLC Branch1 N-Benzoyl / N-Boc (Amide/Carbamate) Start->Branch1 Branch2 N-Benzyl (Alkyl Amine) Start->Branch2 Mech1 Lone Pair Delocalized (Neutral at all pH) Branch1->Mech1 Electronic state Mech2 Lone Pair Available (Basic, pKa ~9.0) Branch2->Mech2 Electronic state Res1 Stable Retention Time Across pH 2-10 Mech1->Res1 Chromatographic outcome pH_Low Low pH (2-4) Ionized (Cationic) Mech2->pH_Low Mobile phase acidic pH_High High pH (9-10) Neutral (Free Base) Mech2->pH_High Mobile phase basic Res2 Low Retention (Rt ↓) Silanol Tailing (Tf ↑) pH_Low->Res2 Hydrophilic state Res3 High Retention (Rt ↑) Sharp Peaks (Tf ~1.0) pH_High->Res3 Hydrophobic state

Fig 1. Logical workflow illustrating how N-substitution dictates pH-dependent HPLC retention.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the comparative data, the following protocol integrates a self-validating System Suitability Test (SST). This guarantees that any observed peak tailing is a function of the analyte's chemistry (e.g., the basic amine of the benzyl analog) rather than a degraded column.

Phase 1: System Suitability Validation (The Control)
  • Mobile Phase Preparation :

    • Eluent A (Low pH): 0.1% Formic Acid in MS-grade

      
       (pH ~2.7).
      
    • Eluent A (High pH): 10 mM Ammonium Bicarbonate in MS-grade

      
      , adjusted to pH 9.5 with Ammonium Hydroxide.
      
    • Eluent B: 100% MS-grade Acetonitrile.

  • SST Injection : Inject 1 µL of a System Suitability Test mixture containing 50 µg/mL Uracil (void volume marker,

    
    ) and 50 µg/mL Toluene (hydrophobic retention marker).
    
  • Validation Criteria : Proceed only if Toluene theoretical plates (

    
    ) > 10,000 and Tailing Factor (
    
    
    
    ) ≤ 1.15. This confirms the absence of active silanol interference and validates column integrity.
Phase 2: Sample Preparation
  • Diluent Selection : Prepare a 50:50

    
    :Acetonitrile diluent. Causality note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion, which is critical for early-eluting polar compounds like the ionized benzyl analog.
    
  • Stock Preparation : Dissolve (1-Benzoylazetidin-3-yl)methanol, (1-Benzylazetidin-3-yl)methanol, and 1-Boc-azetidin-3-ylmethanol individually to a final concentration of 1.0 mg/mL.

Phase 3: Chromatographic Execution
  • Column Equilibration : Flush a high-purity C18 Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) with 95% Eluent A / 5% Eluent B for 10 column volumes at a flow rate of 0.4 mL/min.

  • Gradient Elution :

    • 0.0 - 0.5 min : 5% B (Isocratic hold to focus polar analytes)

    • 0.5 - 4.0 min : 5% to 95% B (Linear gradient)

    • 4.0 - 5.0 min : 95% B (Column wash)

    • 5.0 - 6.0 min : 5% B (Re-equilibration)

  • Detection : Monitor UV absorbance at 210 nm (universal detection for the amide/carbamate bonds) and 254 nm (specific for the

    
     transitions of the benzoyl and benzyl aromatic rings).
    
References
  • Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection PubMed (NIH)[Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase Obrnuta faza[Link]

Sources

Comparative Guide: 1-Benzoylazetidin-3-yl methanol vs. 1-Benzhydrylazetidin-3-yl methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Benzoylazetidin-3-yl methanol and 1-Benzhydrylazetidin-3-yl methanol , focusing on their roles as orthogonal building blocks in medicinal chemistry.

Executive Summary

In the development of azetidine-based pharmacophores—common in S1P1 receptor modulators, glutamate transporter inhibitors, and calcium channel blockers—the choice of N-protecting group dictates the synthetic strategy.

  • 1-Benzhydrylazetidin-3-yl methanol (Compound A) is the primary synthetic entry point . It is formed directly during the construction of the azetidine ring. Its bulky, basic nature makes it an excellent "mask" for the nitrogen during C-3 functionalization, but it is acid-labile and sensitive to hydrogenolysis.

  • 1-Benzoylazetidin-3-yl methanol (Compound B) is a secondary intermediate . It is typically generated from the benzhydryl or Boc precursor when a non-basic, robust amide linkage is required. It offers superior stability against acidic conditions and oxidation, making it ideal for late-stage transformations where the nitrogen lone pair must be deactivated.

Quick Comparison Matrix
Feature1-Benzhydrylazetidin-3-yl methanol 1-Benzoylazetidin-3-yl methanol
CAS Number 72351-36-1 1464848-13-2
Nitrogen Character Basic (

amine), Nucleophilic
Non-basic (

amide), Non-nucleophilic
Steric Profile Bulky (Diphenylmethyl group)Planar (Phenyl group)
Acid Stability Low (Cleaves with strong acid/H

)
High (Stable to dilute acid)
Primary Utility Early-stage scaffold constructionLate-stage pharmacophore modulation
Solubility High in non-polar solvents (Ether, Toluene)High in polar organics (DCM, EtOAc, MeOH)

Chemical Profiles & Structural Logic

1-Benzhydrylazetidin-3-yl methanol[1]
  • Structure: Features a diphenylmethyl (benzhydryl) group attached to the azetidine nitrogen.[1][2]

  • Role: The benzhydryl group serves as a dual-purpose shield. Sterically, it prevents ring-opening polymerization during the synthesis of the strained azetidine ring. Electronically, it maintains the basicity of the amine, allowing for salt formation (e.g., HCl salt) which aids in purification without chromatography.

  • Key Limitation: The benzylic C-N bond is susceptible to oxidative cleavage and hydrogenolysis, limiting its use if the final molecule requires catalytic hydrogenation elsewhere.

1-Benzoylazetidin-3-yl methanol
  • Structure: Features a benzoyl amide linkage.

  • Role: The carbonyl group withdraws electron density from the nitrogen, effectively shutting down its nucleophilicity. This is critical when functionalizing the C-3 hydroxyl group with electrophiles (e.g., mesyl chloride) that might otherwise quaternize a free or alkylated amine.

  • Key Advantage: The amide bond is robust. It survives conditions that would cleave a benzhydryl or Boc group, such as treatment with TFA (Trifluoroacetic acid) or mild hydrogenation.

Synthetic Pathways & Experimental Workflows

The following diagram illustrates the standard industrial flow: constructing the ring with Benzhydryl protection, then "switching" to Benzoyl protection if required.

Workflow Visualization

SynthesisWorkflow Start Benzhydrylamine + Epichlorohydrin Inter1 1-Benzhydrylazetidin-3-ol Start->Inter1 Cyclization Inter2 1-Benzhydrylazetidin-3-one Inter1->Inter2 Swern Oxidation Inter3 1-Benzhydrylazetidine-3-carboxylic acid Inter2->Inter3 TosMIC / Hydrolysis ProdA Compound A: 1-Benzhydrylazetidin-3-yl methanol (CAS: 72351-36-1) Inter3->ProdA Reduction (LiAlH4) Deprotect Intermediate: Azetidin-3-yl methanol ProdA->Deprotect H2, Pd/C (Deprotection) ProdB Compound B: 1-Benzoylazetidin-3-yl methanol (CAS: 1464848-13-2) Deprotect->ProdB BzCl, Et3N (Benzoylation)

Figure 1: Synthetic lineage showing Compound A as the precursor to Compound B.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Benzhydrylazetidin-3-yl methanol

Target: Reduction of the carboxylic acid precursor.

Rationale: Direct reduction of the carboxylic acid is preferred over the ester to avoid transesterification side products. LiAlH


 is used because the benzhydryl group is stable to hydride reduction (unlike amides which might over-reduce to amines).
  • Setup: Flame-dry a 500 mL 3-neck flask under N

    
    . Charge with 1-Benzhydrylazetidine-3-carboxylic acid  (10.0 g, 37.4 mmol) and anhydrous THF (150 mL). Cool to 0°C.
    
  • Reduction: Add LiAlH

    
      (2.0 M in THF, 28 mL, 1.5 eq) dropwise over 30 mins. The reaction is exothermic.[3]
    
  • Reaction: Warm to room temperature (RT) and reflux for 2 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quench (Fieser Method): Cool to 0°C. Carefully add: 2.1 mL H

    
    O, 2.1 mL 15% NaOH, then 6.3 mL H
    
    
    
    O. Stir vigorously until a white granular precipitate forms.
  • Isolation: Filter through Celite. Concentrate the filtrate in vacuo.

  • Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc if necessary.

    • Yield: ~85-90%.[1]

    • Data:

      
      H NMR (CDCl
      
      
      
      ) shows characteristic benzhydryl singlet (~4.4 ppm) and hydroxymethyl doublet (~3.7 ppm).
Protocol B: The "Switch" – Synthesis of 1-Benzoylazetidin-3-yl methanol

Target: Benzhydryl removal followed by Benzoylation.

Rationale: This 2-step one-pot protocol avoids isolating the highly polar and water-soluble azetidin-3-yl methanol free base, which is difficult to extract.

  • Hydrogenolysis: Dissolve 1-Benzhydrylazetidin-3-yl methanol (5.0 g, 19.7 mmol) in MeOH (50 mL). Add Pd(OH)

    
    /C (Pearlman’s catalyst, 20 wt%, 500 mg).
    
  • Reaction: Stir under H

    
     balloon (1 atm) at RT for 12 hours.
    
    • Checkpoint: TLC should show disappearance of the starting material. The product (secondary amine) is very polar and stays at the baseline.

  • Filtration: Filter catalyst through Celite. Do not concentrate to dryness (risk of polymerization). Use the methanolic solution directly or swap solvent to DCM.

  • Benzoylation: To the filtrate, add Et

    
    N (3.0 eq). Cool to 0°C. Add Benzoyl Chloride  (1.1 eq) dropwise.
    
  • Workup: Stir 2 hours. Quench with sat. NaHCO

    
    . Extract with DCM (3x). Wash organic layer with 1M HCl (to remove any unreacted amine) and Brine.
    
  • Yield: ~75% over 2 steps.

    • Data:

      
      H NMR shows disappearance of benzhydryl CH and appearance of benzoyl aromatic protons (7.4-8.0 ppm).
      

Reactivity Case Study: C-3 Functionalization

When converting the hydroxyl group to a leaving group (e.g., Mesylate) for nucleophilic substitution, the choice of N-protecting group is critical.

Scenario: Synthesis of 3-(Fluoromethyl)azetidine
ParameterUsing Benzhydryl (Compound A) Using Benzoyl (Compound B)
Reagent DAST or Mesyl Chloride (MsCl)DAST or Mesyl Chloride (MsCl)
Risk Factor High. The basic nitrogen can displace the newly formed mesylate intramolecularly, forming a strained bicyclic quaternary ammonium salt (azetidinium).Low. The amide nitrogen is non-nucleophilic. The mesylate is stable and can be isolated.
Outcome Requires careful pH control or protonation of the amine prior to reaction.Clean conversion to the mesylate/fluoride.
Recommendation Use only if the next step requires a basic amine.Preferred route for substitution reactions.[4]
Reactivity Flowchart

Reactivity cluster_0 Benzhydryl Route (Risky) cluster_1 Benzoyl Route (Stable) NodeA N-Benzhydryl Alcohol NodeB Reaction with MsCl NodeA->NodeB Intramolecular Attack NodeC Self-Quaternization (Side Product) NodeB->NodeC Intramolecular Attack NodeD N-Benzoyl Alcohol NodeE Reaction with MsCl NodeD->NodeE Clean Conversion NodeF Stable Mesylate NodeE->NodeF Clean Conversion

Figure 2: Stability comparison during activation of the hydroxyl group.

References

  • Synthesis of 1-Benzhydrylazetidin-3-yl methanol

    • Source: Anderson, A. G., & Lok, R. (1972). "Synthesis of azetidine-3-carboxylic acid." Journal of Organic Chemistry.
    • Context: Describes the reduction of the carboxylic acid precursor to the hydroxymethyl deriv
  • Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
  • Azetidine Functionalization & Stability: Source: Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Context: Discusses the reactivity differences between N-alkyl and N-acyl azetidines.
  • Commercial Availability & CAS Verification

    • Source: PubChem & ChemicalBook D
    • Data: Confirmed CAS 72351-36-1 (Benzhydryl) and CAS 1464848-13-2 (Benzoyl).

Sources

A Comparative Guide to the Characterization of 3-Hydroxymethyl-1-Benzoylazetidine and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1][2][3] Its inherent ring strain and well-defined three-dimensional geometry offer unique advantages in designing molecules with improved physicochemical properties and biological activity.[1][2] This guide focuses on 3-hydroxymethyl-1-benzoylazetidine, a derivative that combines the structural rigidity of the azetidine core with the functional handles of a primary alcohol and a benzoyl group, making it a versatile building block for further chemical exploration.

I. Synthesis and Purification

The synthesis of 3-hydroxymethyl-1-benzoylazetidine can be efficiently achieved through a two-step process starting from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. This strategy involves the deprotection of the N-Boc group followed by N-benzoylation.

Experimental Protocol: Synthesis of (Azetidin-3-yl)methanol Hydrochloride (Intermediate 1)

A common and effective method for the removal of the tert-butyloxycarbonyl (Boc) protecting group involves treatment with a strong acid.[4][5][6][7]

  • Reaction Setup: To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dioxane or ethyl acetate, add a solution of 4 M HCl in dioxane (3-5 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield (azetidin-3-yl)methanol as its hydrochloride salt.

Causality Behind Experimental Choices: The use of HCl in dioxane is a standard and clean method for Boc deprotection, often leading to the precipitation of the amine hydrochloride salt, which facilitates isolation and purification.

Experimental Protocol: Synthesis of 3-Hydroxymethyl-1-Benzoylazetidine (Target Compound)

The final step involves the acylation of the secondary amine with benzoyl chloride under basic conditions (Schotten-Baumann reaction).

  • Reaction Setup: Dissolve (azetidin-3-yl)methanol hydrochloride (1.0 eq.) in a mixture of dichloromethane and aqueous sodium bicarbonate solution.

  • Reaction Conditions: Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq.) dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The biphasic reaction condition with a base (sodium bicarbonate) is crucial to neutralize the HCl salt of the starting material and the HCl generated during the reaction, thus promoting the nucleophilic attack of the amine on the benzoyl chloride.

Caption: Synthetic workflow for 3-hydroxymethyl-1-benzoylazetidine.

II. Comparative Characterization Data

This section presents a comparative analysis of the characterization data for 3-hydroxymethyl-1-benzoylazetidine (predicted) and its key synthetic precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (experimental).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for the target compound are compared with the experimental data of its N-Boc protected precursor.

Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Experimental)[8]δ 4.10 (t, J=8.4 Hz, 2H), 3.70 (t, J=8.4 Hz, 2H), 3.65 (d, J=6.0 Hz, 2H), 2.80-2.70 (m, 1H), 1.70 (br s, 1H), 1.45 (s, 9H)δ 156.9, 79.5, 64.0, 53.5 (2C), 34.0, 28.6 (3C)
3-Hydroxymethyl-1-benzoylazetidine (Predicted)δ 7.45-7.35 (m, 5H, Ar-H), 4.40-4.20 (m, 4H, azetidine-H), 3.70 (d, J=6.0 Hz, 2H, CH₂OH), 2.90-2.80 (m, 1H, azetidine-CH), 1.80 (br s, 1H, OH)δ 168.0 (C=O), 136.0 (Ar-C), 131.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 63.5 (CH₂OH), 55.0 (azetidine-CH₂), 53.0 (azetidine-CH₂), 33.5 (azetidine-CH)

Expert Insights on Spectral Data:

  • ¹H NMR: The most significant change in the ¹H NMR spectrum upon conversion of the N-Boc precursor to the N-benzoyl product is the appearance of aromatic protons in the downfield region (δ 7.35-7.45 ppm). The protons on the azetidine ring adjacent to the nitrogen are expected to shift downfield due to the electron-withdrawing effect of the benzoyl group.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the benzoyl group is expected to appear around δ 168.0 ppm. The aromatic carbons will be observed in the δ 127-136 ppm range. The carbons of the azetidine ring will also experience a shift due to the change in the N-substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Compound Key IR Absorptions (cm⁻¹)
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Experimental)~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate)
3-Hydroxymethyl-1-benzoylazetidine (Predicted)~3400 (O-H stretch, broad), ~3060 (Ar C-H stretch), ~2950 (C-H stretch), ~1630 (C=O stretch, amide), ~1600, 1450 (C=C stretch, aromatic)

Expert Insights on Spectral Data: The key difference in the IR spectra will be the position of the carbonyl stretch. The amide carbonyl of the benzoyl group in the final product is expected to absorb at a lower wavenumber (~1630 cm⁻¹) compared to the carbamate carbonyl of the N-Boc precursor (~1690 cm⁻¹). Additionally, the presence of aromatic C-H and C=C stretching vibrations will be indicative of the benzoyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Compound Predicted Molecular Ion [M+H]⁺ Key Fragmentation Ions (m/z)
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate 188.1281132 (loss of isobutylene), 114 (loss of isobutylene and water)
3-Hydroxymethyl-1-benzoylazetidine 192.1025105 (benzoyl cation), 162 (loss of formaldehyde), 87 (azetidin-3-ylmethanol cation)

Expert Insights on Spectral Data: The fragmentation pattern in mass spectrometry is highly diagnostic. For the N-Boc precursor, the loss of isobutylene is a characteristic fragmentation. For the N-benzoyl product, the most prominent peak is often the benzoyl cation at m/z 105.

III. Comparative Analysis with Alternative Scaffolds

The 3-hydroxymethyl-1-benzoylazetidine scaffold can be compared to other functionalized azetidines used in drug discovery, such as N-benzyl-3-(hydroxymethyl)azetidine.

Compound Key Structural Features Potential Applications in Drug Discovery
3-Hydroxymethyl-1-benzoylazetidine Rigid azetidine core, benzoyl group for potential π-stacking interactions, and a hydroxymethyl group for H-bonding or further functionalization.The benzoyl group can act as a bioisostere for other aromatic systems and the hydroxymethyl group allows for the introduction of diversity.
N-Benzyl-3-(hydroxymethyl)azetidine [9]Flexible benzyl group which can be readily removed by hydrogenolysis, providing access to the free amine for further elaboration.Often used as a protected intermediate in multi-step syntheses. The benzyl group can also contribute to biological activity through hydrophobic interactions.

graph Logical_Relationships {
layout=dot;
rankdir=TB;
node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

"Azetidine_Core" [label="Azetidine Core\n(Rigidity, 3D-Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydroxymethyl_Group" [label="3-Hydroxymethyl Group\n(H-Bonding, Functionalization Handle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "N_Substituent" [label="N-Substituent\n(Modulates Properties)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Target_Compound" [label="3-Hydroxymethyl-1-benzoylazetidine", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Alternative_1" [label="N-Boc-3-hydroxymethylazetidine", shape=box, style=rounded, fillcolor="#FFFFFF"]; "Alternative_2" [label="N-Benzyl-3-hydroxymethylazetidine", shape=box, style=rounded, fillcolor="#FFFFFF"];

"Azetidine_Core" -> "Target_Compound"; "Hydroxymethyl_Group" -> "Target_Compound"; "N_Substituent" -> "Target_Compound"; "Target_Compound" -> "Bioactivity_PK_Properties" [label="Influences"]; "N_Substituent" -> "Alternative_1"; "N_Substituent" -> "Alternative_2"; "Alternative_1" -> "Synthetic_Intermediate" [label="Is a"]; "Alternative_2" -> "Synthetic_Intermediate" [label="Is a"]; "Bioactivity_PK_Properties" [label="Biological Activity &\nPharmacokinetic Properties", shape=parallelogram, fillcolor="#FFFFFF"]; "Synthetic_Intermediate" [label="Key Synthetic Intermediate", shape=parallelogram, fillcolor="#FFFFFF"]; }

Caption: Key structural features influencing the properties of functionalized azetidines.

IV. Conclusion

V. References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.). ChemRxiv. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. [Link]

  • Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. (n.d.). PMC. [Link]

  • Azetidin-3-Ylmethanol Hydrochloride 96.0%. (n.d.). PureSynth. [Link]

  • Relevance and chemistry of azetidines and ABBs a, Relevance of the... (n.d.). ResearchGate. [Link]

    • (n.d.). ACG Publications. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChemLite. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. (n.d.). AAPPTec. [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. (n.d.). Natural Product Reports. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • N-Benzyl-3-hydroxyazetidine. (n.d.). PubChem. [Link]

  • Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. (n.d.). ResearchGate. [Link]

  • N-BOC-3-PYRAZOLYLALANINE-DERIVED α-AMINO ACIDS. (2015). Uroš Grošelj & Jurij Svete. [Link]

  • Synthesis-driven reverse metabolomics reveals 3-hydroxy N-acyl amides as gut microbial molecules. (2026). bioRxiv. [Link]

  • 1H and 13C NMR spectra of benzyl compounds. (1972). Wiley Online Library. [Link]

  • A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. (2024). Frontiers. [Link]

Sources

Safety Operating Guide

(1-Benzoylazetidin-3-yl)methanol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable intelligence for the safe disposal of (1-Benzoylazetidin-3-yl)methanol . It prioritizes the safety of the researcher and compliance with environmental regulations, moving beyond generic advice to address the specific chemical properties of functionalized azetidines.

Executive Summary: Immediate Action Plan
  • Waste Classification: Non-Halogenated Organic Hazardous Waste (unless in halogenated solvent).

  • Primary Hazard: Skin/Eye Irritant; Potential sensitizer. Azetidine ring strain presents a risk of exothermic ring-opening in the presence of strong nucleophiles or acids.[1]

  • Critical Prohibition: DO NOT mix with strong acids (e.g., concentrated HCl, H₂SO₄) or strong oxidizers in the waste stream.[2]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Why we handle it this way.

To dispose of a chemical safely, you must understand its reactivity. (1-Benzoylazetidin-3-yl)methanol (CAS: 1253790-62-3 or analogs) combines three distinct functionalities:

Functional GroupChemical PropertyDisposal Implication
Azetidine Ring 4-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).High Reactivity: Susceptible to nucleophilic ring-opening. Segregate from strong Lewis acids to prevent uncontrolled exotherms in the waste container.
Benzoyl Amide Electron-withdrawing group on the nitrogen.Stabilization: Reduces the basicity of the azetidine nitrogen, making it less volatile and less prone to polymerization than free azetidines.
Primary Alcohol Hydroxyl group at C3 position.Solubility: Increases polarity. Likely soluble in alcohols, DCM, and DMSO; partially soluble in water.

Physical State: Typically a viscous oil or low-melting solid. Flash Point: Predicted >110°C (Not a flammable liquid unless in solution).

Regulatory Framework (RCRA Compliance)

The "Paper Trail" for Compliance.

Under the US EPA Resource Conservation and Recovery Act (RCRA), this compound is not a P-listed or U-listed waste by name. However, it must be characterized by the generator (you):

  • Characteristic of Ignitability (D001): Only if in a flammable solvent (Flash point <60°C).

  • Characteristic of Toxicity: Due to the lack of chronic toxicity data for this specific intermediate, the "Precautionary Principle" applies. It must be managed as Toxic Hazardous Waste .

Subpart P Note: If you are a healthcare facility or drug development lab operating under 40 CFR Part 266 Subpart P , this substance falls under "Hazardous Waste Pharmaceuticals" and must not be sewered.

Step-by-Step Disposal Workflow
Phase 1: Segregation & Packaging

Objective: Prevent cross-reactivity in the waste drum.

  • Determine the Matrix:

    • Pure Substance (Solid/Oil): Place in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

    • In Solution:

      • Non-Halogenated Solvents (MeOH, EtOH, DMSO): Combine into the "Non-Halogenated Organic" waste stream.

      • Halogenated Solvents (DCM, Chloroform): Combine into the "Halogenated Organic" waste stream.

  • Labeling:

    • Affix a hazardous waste label before adding waste.[1]

    • Required Fields:

      • Full Chemical Name: "(1-Benzoylazetidin-3-yl)methanol" (No abbreviations).

      • Hazards: Check "Toxic" and "Irritant."[1][3]

Phase 2: Rinsing & Decontamination

Objective: Render glassware safe.

  • Triple Rinse: Empty containers must be triple-rinsed with a solvent capable of dissolving the residue (Ethanol or Acetone recommended).[1]

  • Rinsate Disposal: The first rinse must be collected and disposed of as hazardous waste (same stream as the bulk chemical).

  • Defacing: Deface the original container label only after triple-rinsing and drying.

Phase 3: Spill Contingency

Objective: Immediate containment.

  • Small Spill (<10 mL/g):

    • Isolate the area.[3][4][5]

    • Absorb with vermiculite or chemically inert pads . Do not use paper towels (combustible).[1]

    • Clean surface with soap and water; collect all cleanup materials as solid hazardous waste.

  • Large Spill: Evacuate and contact EHS immediately.

Visual Decision Matrix

The following diagram illustrates the decision logic for disposing of (1-Benzoylazetidin-3-yl)methanol based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: (1-Benzoylazetidin-3-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Viscous Oil StateCheck->Solid Bulk Material Solution Dissolved in Solvent StateCheck->Solution Reaction Mix / Wash SolidWaste Container: HDPE Wide-Mouth Jar Label: Solid Hazardous Waste (Toxic) Solid->SolidWaste SolventCheck Check Solvent Type Solution->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo LiqWasteNH Container: Safety Can/Carboy Label: Flammable/Toxic Organic Waste NonHalo->LiqWasteNH LiqWasteH Container: Safety Can/Carboy Label: Halogenated Organic Waste Halo->LiqWasteH Pickup Schedule EHS/Vendor Pickup (Incineration) SolidWaste->Pickup LiqWasteNH->Pickup LiqWasteH->Pickup

Caption: Logical flow for segregating (1-Benzoylazetidin-3-yl)methanol waste streams based on solvent compatibility.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Regulations for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[6] EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: Azetidine Derivatives. National Library of Medicine. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (1-Benzoylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

(1-Benzoylazetidin-3-yl)methanol's structure suggests potential hazards that warrant a comprehensive personal protective equipment (PPE) strategy. The azetidine ring, a four-membered heterocyclic amine, can be reactive, and benzoyl derivatives can exhibit various toxicities.[1][2][3] Therefore, it is prudent to treat this compound as potentially hazardous, with risks of skin and eye irritation, and potential for harm if inhaled or ingested.[1][4]

The cornerstone of safe handling is a multi-layered approach, where PPE is the final barrier of protection after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are implemented.

Recommended Personal Protective Equipment (PPE)

The primary line of defense when handling (1-benzoylazetidin-3-yl)methanol is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE.[5][2]

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or a Full Face ShieldChemical splash goggles are essential. A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[2]Protects against splashes and potential vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures and changed frequently.[5] The use of double gloving is a good practice, especially during compounding and disposal.[2]Prevents skin contact, which can cause irritation or absorption of the chemical.[1][2]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[2]Protects against accidental spills and contamination of personal clothing.[5][2]
Respiratory Protection Respirator with Organic Vapor CartridgeShould be used in poorly ventilated areas or when there is a risk of inhaling vapors or aerosols. Proper training on use and maintenance is necessary.[5][2]Azetidine compounds can release harmful vapors upon inhalation.[5][2]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled.[2]Protects feet from spills and falling objects.

Procedural Guidance: Donning and Doffing PPE

Correctly putting on and taking off PPE is as crucial as selecting the right equipment to prevent contamination.

Donning (Putting On) PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Inspect->WashHands 1. Check equipment Gown Don Gown/Lab Coat WashHands->Gown 2. Hygiene first Mask Don Respirator/Mask Gown->Mask 3. Body protection Goggles Don Goggles/Face Shield Mask->Goggles 4. Respiratory protection Gloves Don Gloves (over cuffs) Goggles->Gloves 5. Eye protection End Ready for Handling Gloves->End 6. Hand protection Doffing_PPE cluster_doffing Doffing Sequence (Contaminated Area) cluster_exit Exit & Final Steps (Clean Area) Gloves Remove Gloves Gown Remove Gown/Lab Coat Gloves->Gown 2. Avoid self-contamination Exit Exit Laboratory Gown->Exit 3. Leave contaminated area WashHands1 Wash hands Exit->WashHands1 4. Initial decontamination Goggles Remove Goggles/Face Shield WashHands1->Goggles 5. Remove eye protection Mask Remove Respirator/Mask Goggles->Mask 6. Remove respiratory protection WashHands2 Wash hands and face thoroughly Mask->WashHands2 7. Final decontamination Start Handling Complete Start->Gloves 1. Most contaminated

Caption: Step-by-step procedure for the safe removal of PPE to prevent exposure.

Operational Plan for Safe Handling

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity. [5]An emergency shower and eyewash station should be accessible and tested.

  • Weighing and Transferring : Conduct all weighing and transferring of (1-benzoylazetidin-3-yl)methanol within a chemical fume hood to minimize inhalation exposure. [5][1]Use appropriate tools like spatulas and weighing paper to avoid direct contact. [5]3. Experimental Use : When dissolving the compound, add solvents slowly to prevent splashing. Maintain a safe distance from reaction vessels and use a splash shield if necessary. [5]4. Post-Handling and Decontamination : After handling, thoroughly decontaminate the work area with an appropriate solvent. [5]All contaminated disposable PPE should be removed and disposed of according to the disposal plan. [5]

Disposal Plan

Proper disposal of (1-benzoylazetidin-3-yl)methanol and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. [5]

Waste Segregation and Container Management
  • Waste Stream : (1-Benzoylazetidin-3-yl)methanol and materials contaminated with it should be disposed of as hazardous organic waste. [1]* Container : Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a tightly fitting lid. [1]* Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, the approximate concentration and volume, the accumulation start date, and the name of the responsible researcher or laboratory. [1]

Step-by-Step Disposal Protocol
  • Waste Collection : Carefully transfer unwanted (1-benzoylazetidin-3-yl)methanol and any solvent used for rinsing glassware into the designated hazardous waste container. [1]2. Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be collected in a designated hazardous waste container. [5][1]3. Empty Container Decontamination : Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect all rinsates and add them to the hazardous organic waste container. [1]4. Storage of Waste : Store the sealed hazardous waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition and incompatible materials. [1][4]5. Final Disposal : The primary and recommended method for the disposal of (1-benzoylazetidin-3-yl)methanol is through a licensed environmental waste management company. [1]

References

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine - Benchchem. (n.d.).
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.).
  • Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Azetidine - Apollo Scientific. (n.d.).

Sources

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